5-Difluoromethoxy-2-mercaptobenzimidazole
Description
Properties
IUPAC Name |
5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVPNAZPFZXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243352 | |
| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97963-62-7 | |
| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97963-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097963627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(DIFLUOROMETHOXY)-1H-BENZIMIDAZOLE-2-THIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39P59C89NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably the proton pump inhibitor Pantoprazole.[1][2] This document details two prominent synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
This compound, also known by other names including Pantoprazole Related Compound C, is a heterocyclic compound featuring a benzimidazole core substituted with a difluoromethoxy group and a thiol group.[3] The presence of the difluoromethoxy group is significant in medicinal chemistry as it can enhance the metabolic stability and membrane permeability of drug candidates.[1] This intermediate is crucial for the synthesis of Pantoprazole, which functions by irreversibly inhibiting the H+/K+-ATPase proton pump in the stomach.[2][4]
Two primary synthesis pathways are prevalent in the literature: a multi-step synthesis commencing from 4-hydroxy acetanilide and a more direct route starting from 4-difluoromethoxy-o-phenylenediamine. This guide will elaborate on both methodologies.
Pathway 1: Multi-step Synthesis from 4-Hydroxy Acetanilide
This convergent synthesis route involves a sequence of five key transformations: difluoromethylation, nitration, hydrolysis, reduction, and cyclization.[4][5]
Logical Workflow for Multi-step Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 4. primescholars.com [primescholars.com]
- 5. CN103819409A - Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Core Mechanism of Action of 5-Difluoromethoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Difluoromethoxy-2-mercaptobenzimidazole is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the proton pump inhibitor (PPI) pantoprazole. While direct pharmacological data on this compound is scarce, its mechanism of action is intrinsically linked to that of pantoprazole, a widely used drug for treating acid-related gastrointestinal disorders. This technical guide elucidates the core mechanism of action, focusing on its transformation into pantoprazole and the subsequent inhibition of the gastric H+/K+-ATPase. Additionally, this guide will touch upon the synthesis process and other potential, though less characterized, biological activities of related benzimidazole structures.
Introduction: The Primary Role of this compound
This compound serves as a key building block in the industrial synthesis of pantoprazole.[1] It is also known as Pantoprazole Related Compound C, a designated impurity that is monitored during the manufacturing of the final drug product.[2] Its chemical structure provides the necessary benzimidazole core that is fundamental to the activity of pantoprazole. Although benzimidazole derivatives have been explored for a range of biological activities, the primary significance of this compound in pharmacology is as a precursor to pantoprazole.[3]
The Transformation to Pantoprazole: A Synthetic Overview
The journey from this compound to the active pharmaceutical ingredient pantoprazole involves a key synthetic step. This process typically involves the condensation of this compound with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate.[1][4] This intermediate is then oxidized to create the final sulfoxide structure of pantoprazole.[4]
Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase by Pantoprazole
The therapeutic effect of pantoprazole is achieved through the irreversible inhibition of the gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase), commonly known as the proton pump.[2][5] This enzyme is located in the secretory membranes of parietal cells in the stomach and is the final step in the secretion of gastric acid.[6]
Activation of the Prodrug
Pantoprazole is administered as an inactive prodrug.[6] Its activation is a pH-dependent process that occurs in the acidic environment of the parietal cell canaliculi.[7][8] The drug accumulates in these acidic spaces, where it undergoes a two-step protonation. This leads to a molecular rearrangement, converting the inactive pantoprazole into its active form, a cyclic sulfenamide.[9]
Covalent Binding and Irreversible Inhibition
The activated sulfenamide is highly reactive and forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+-ATPase.[10][11] Specifically, pantoprazole has been shown to bind to cysteine residues 813 and 822, which are located on the luminal side of the proton pump.[11] This covalent modification irreversibly inactivates the enzyme, thereby inhibiting the transport of H+ ions into the gastric lumen.[2][5] The inhibition of both basal and stimulated acid secretion is a direct result of this action.[2]
Pharmacodynamic Effects
The irreversible nature of the binding of pantoprazole to the proton pump results in a prolonged antisecretory effect that lasts longer than 24 hours, far exceeding the plasma half-life of the drug.[2][7] Restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzymes.[5][12]
Table 1: Pharmacodynamic Properties of Pantoprazole
| Parameter | Value/Description | Reference(s) |
| Onset of Action | Maximal effect between 2 and 6 hours after administration. | [5] |
| Inhibition of Acid Secretion (single 40 mg dose) | ~51% mean inhibition by 2.5 hours. | [8] |
| Inhibition of Acid Secretion (after 7 days of 40 mg once daily) | ~85% mean inhibition. | [7] |
| Duration of Action | > 24 hours due to irreversible binding. | [2][7] |
| Target Enzyme | H+/K+-ATPase in gastric parietal cells. | [2][6] |
| Binding Site | Cysteine residues (e.g., Cys813, Cys822) on the luminal surface. | [11] |
| Activation | pH-dependent in the acidic canaliculi of parietal cells. | [6][7] |
Experimental Protocols: H+/K+-ATPase Inhibition Assay
The inhibitory activity of compounds like pantoprazole on the H+/K+-ATPase is typically evaluated using in vitro assays with isolated gastric vesicles or purified enzyme preparations.
Preparation of H+/K+-ATPase-Rich Microsomes
-
Gastric mucosa from a suitable animal model (e.g., sheep, pig, or rabbit) is scraped and homogenized in a buffered solution.[13]
-
The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.[13]
-
The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.[14]
H+/K+-ATPase Activity Assay
-
The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.[15]
-
The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., pantoprazole) or a vehicle control.[16]
-
The reaction is initiated by the addition of ATP in a buffer containing MgCl2 and KCl.[15][16]
-
After a defined incubation period at 37°C, the reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).[16]
-
The amount of released Pi is quantified spectrophotometrically, often by forming a colored complex with ammonium molybdate.[14][17]
-
The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the control.
Other Potential Biological Activities
While the primary role of this compound is as a synthetic intermediate for pantoprazole, the broader class of benzimidazole derivatives has been investigated for various other pharmacological activities. It is important to note that specific data for this compound in these areas is limited.
One area of interest is the potential for benzimidazole derivatives to act as α-glucosidase inhibitors, which could have applications in the management of diabetes.[18][19] Studies have shown that certain benzimidazole-based compounds can inhibit α-glucosidase with varying potencies.[20][21][22][23] However, the direct inhibitory effect of this compound on α-glucosidase has not been extensively characterized.
Conclusion
The mechanism of action of this compound is best understood through its role as a key precursor to the proton pump inhibitor, pantoprazole. While not pharmacologically active in its own right for gastric acid suppression, its chemical structure is essential for the synthesis of pantoprazole. The resulting pantoprazole molecule, after a pH-dependent activation in parietal cells, acts as a potent and irreversible inhibitor of the H+/K+-ATPase. This targeted and covalent inhibition of the final step in gastric acid secretion underscores the therapeutic efficacy of this class of drugs. Further research into the direct biological activities of this compound and its derivatives may reveal novel therapeutic applications beyond its established role in the synthesis of proton pump inhibitors.
References
- 1. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 2. droracle.ai [droracle.ai]
- 3. primescholars.com [primescholars.com]
- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 11. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proton pump activation in stimulated parietal cells is regulated by gastric acid secretory capacity: a human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajpp.in [ajpp.in]
- 14. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnsbm.org [jnsbm.org]
- 17. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 18. ossila.com [ossila.com]
- 19. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New antihyperglycemic, α-glucosidase inhibitory, and cytotoxic derivatives of benzimidazoles | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzimidazole derivatives as new α-glucosidase inhibitors and in silico studies. | Semantic Scholar [semanticscholar.org]
The Cornerstone of Proton Pump Inhibition: An In-depth Technical Guide to 5-Difluoromethoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and development surrounding 5-Difluoromethoxy-2-mercaptobenzimidazole, a pivotal intermediate in the synthesis of the highly successful proton pump inhibitor (PPI), Pantoprazole. While not a therapeutic agent in itself, the unique chemical properties of this benzimidazole derivative were instrumental in the creation of a drug that has impacted millions of lives. This document will delve into its synthesis, physicochemical properties, and its ultimate role in the mechanism of action of Pantoprazole.
Physicochemical Properties
This compound is a pale yellow solid with a molecular formula of C₈H₆F₂N₂OS and a molecular weight of 216.21 g/mol .[1] Its key physical and chemical characteristics are summarized in the table below, highlighting its suitability as a stable and reactive intermediate for pharmaceutical synthesis.
| Property | Value | References |
| Molecular Formula | C₈H₆F₂N₂OS | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Melting Point | 239-243 °C | [1][2][3][4][5] |
| Boiling Point (Predicted) | 303.5 ± 52.0 °C | [1][2] |
| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [1][2] |
| pKa (Predicted) | 9.77 ± 0.30 | [2] |
| Appearance | Pale Yellow Solid / White or off-white crystalline powder | [2][4][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | 3-5 °C or under -20°C (freezer) | [2][3] |
The Genesis of a Proton Pump Inhibitor: Synthesis of this compound
The synthesis of this compound is a critical first step in the production of Pantoprazole. Early research and subsequent process development have led to several efficient synthetic routes. The most common approach involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.
Experimental Protocols
Method 1: Cyclization of 4-Difluoromethoxy-o-phenylenediamine with Carbon Disulfide
This widely employed method involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of a base.
-
Materials: 4-difluoromethoxy-o-phenylenediamine, carbon disulfide, sodium hydroxide (or other suitable base), water, and a suitable acid for neutralization (e.g., hydrochloric acid, sulfuric acid).[6][7]
-
Procedure:
-
4-difluoromethoxy-o-phenylenediamine is dissolved in an aqueous solution of a base (e.g., 10% w/v sodium hydroxide).
-
The solution is cooled to 0-5 °C.
-
Carbon disulfide is added dropwise to the cooled solution, leading to the formation of a thiolate intermediate.
-
The reaction mixture is then subjected to a two-stage heating process: a condensation stage at a lower temperature (e.g., 25-60 °C) followed by a cyclization stage at a higher temperature (e.g., 60-100 °C).[7]
-
After the reaction is complete, the mixture is treated with an acid to neutralize the base and precipitate the crude this compound.[6]
-
The precipitate is then filtered, washed, and dried to yield the final product.
-
Method 2: Improved Synthesis from 4-Hydroxy Acetanilide
An alternative, multi-step synthesis starting from the readily available 4-hydroxy acetanilide has also been developed.[8][9] This route involves the introduction of the difluoromethoxy group, followed by nitration, reduction, and finally, cyclization.
-
Step 1: Difluoromethoxylation: 4-hydroxy acetanilide is reacted with a difluoromethlating agent in the presence of a base.
-
Step 2: Nitration: The resulting N-[4-(difluoromethoxy)phenyl]acetamide is nitrated to introduce a nitro group at the 2-position of the benzene ring.
-
Step 3: Hydrolysis: The acetamido group is hydrolyzed to an amino group.
-
Step 4: Reduction: The nitro group is reduced to a second amino group, forming 4-difluoromethoxy-o-phenylenediamine.
-
Step 5: Cyclization: The resulting diamine is then cyclized with carbon disulfide as described in Method 1 to yield this compound.[8][9]
From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Pantoprazole
This compound serves as the benzimidazole core of Pantoprazole. The subsequent steps in the synthesis involve the coupling of this intermediate with a substituted pyridine moiety and subsequent oxidation.
Experimental Protocol: Synthesis of Pantoprazole
-
Step 1: Coupling Reaction: this compound is reacted with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base.[10] This reaction forms the thioether linkage between the benzimidazole and pyridine rings.
-
Step 2: Oxidation: The resulting sulfide intermediate is then oxidized to a sulfoxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This oxidation step is crucial for the activity of the final drug.[11]
-
Step 3: Salt Formation: The Pantoprazole base is then typically converted to its sodium salt, often as a sesquihydrate, to improve its stability and solubility for pharmaceutical formulations.[11]
Visualizing the Path to Acidity Control
To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the ultimate mechanism of action of the final product, Pantoprazole.
Caption: Synthetic workflow from starting materials to Pantoprazole.
Caption: Mechanism of action of Pantoprazole.
The Ultimate Function: Inhibition of the Gastric Proton Pump
The early research into this compound was driven by the goal of creating a potent and stable inhibitor of the gastric H+/K+ ATPase, also known as the proton pump. Pantoprazole, the culmination of this research, is a prodrug that, after systemic absorption, accumulates in the acidic environment of the parietal cells of the stomach lining.[12] There, it undergoes an acid-catalyzed conversion to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inhibiting the pump's activity and thereby reducing gastric acid secretion.[12]
Conclusion
While this compound may not be a household name, its role in the development of Pantoprazole is a testament to the importance of intermediate compounds in medicinal chemistry. The early research that identified its utility as a stable and reactive core structure paved the way for a new generation of acid-suppressing medications. This technical guide has provided a glimpse into the foundational chemistry that underpins a globally significant pharmaceutical, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. chembk.com [chembk.com]
- 2. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7 [chemicalbook.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole 97 97963-62-7 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 8. primescholars.com [primescholars.com]
- 9. An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate | Semantic Scholar [semanticscholar.org]
- 10. ossila.com [ossila.com]
- 11. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 12. A brief history of Pantoprazole | Bantings Pharmaceuticals [bantingspharma.com]
An In-depth Technical Guide to 5-Difluoromethoxy-2-mercaptobenzimidazole Structural Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Among these, 5-Difluoromethoxy-2-mercaptobenzimidazole stands out as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1] Structural modification of this core offers a promising avenue for the discovery of novel drug candidates with potentially enhanced or new pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activities of structural analogs of this compound, aimed at researchers, scientists, and drug development professionals.
Synthesis of this compound and its Analogs
The primary synthetic route to this compound involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.[2][3] Analogs can be generated by modifying the substituents on the benzimidazole ring or by derivatizing the mercapto group.
Core Synthesis:
A common method for synthesizing the core structure is the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of a base.[3] This process typically involves a condensation reaction followed by cyclization.[3]
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: A mixture of 4-hydroxy acetanilide and isopropyl alcohol is treated with sodium hydroxide and a catalytic amount of PEG-600.
-
Difluoromethoxylation: The reaction mass is heated, and difluoromethylenechloride gas is purged through the mixture while maintaining a pH above 9.
-
Nitration and Hydrolysis: The resulting N-[4-(difluoromethoxy)phenyl]acetamide is nitrated, followed by hydrolysis to yield [4-(difluoromethoxy)-2-nitrophenyl]amine.
-
Reduction: The nitro group is reduced to an amine, for example, using Raney nickel and hydrazine hydrate.
-
Cyclization: The resulting 4-difluoromethoxy-o-phenylenediamine is refluxed with carbon disulfide to afford this compound.
-
Purification: The crude product is purified by recrystallization, for instance, from methanol and water.
Synthesis of Structural Analogs:
Structural diversity can be introduced through various synthetic strategies:
-
N-Alkylation and S-Alkylation: The nitrogen and sulfur atoms of the 2-mercaptobenzimidazole core can be alkylated using various alkyl halides to introduce different functional groups.[4]
-
Mannich Reaction: This reaction allows for the introduction of aminomethyl groups at the nitrogen positions.
-
Acylation: The nitrogen or sulfur atoms can be acylated to introduce acyl moieties.
-
Modification of the 5-alkoxy group: Different alkoxy groups can be introduced at the 5-position by starting with the corresponding substituted o-phenylenediamines.
Mechanism of Action: Proton Pump Inhibition
The primary and most well-studied mechanism of action for pantoprazole, and by extension its structural analogs, is the irreversible inhibition of the gastric H+/K+-ATPase, also known as the proton pump.[5][6] This enzyme is responsible for the final step in gastric acid secretion.[6]
Activation and Covalent Binding:
Substituted benzimidazoles like pantoprazole are prodrugs that require activation in an acidic environment.[7] The activation process involves a series of protonations and rearrangements to form a reactive sulfenamide intermediate.[8][9] This cationic sulfenamide then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[6][10]
Structure-Activity Relationship (SAR) for Proton Pump Inhibition:
The potency and selectivity of PPIs are influenced by the substituents on both the benzimidazole and pyridine rings.[9]
-
Benzimidazole Ring: Electron-donating groups at the 5-position of the benzimidazole ring can enhance the rate of formation of the active sulfenamide intermediate, thereby increasing the inhibitory activity.[9]
-
Pyridine Ring: The pKa of the pyridine nitrogen is crucial for the accumulation of the drug in the acidic parietal cell canaliculus.[9]
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
A common method to assess the proton pump inhibitory activity of compounds is to measure their effect on the ATPase activity of isolated gastric vesicles.
-
Preparation of H+/K+-ATPase Vesicles: Gastric membrane vesicles rich in H+/K+-ATPase are typically isolated from the stomachs of animal models (e.g., hog or rabbit).
-
Assay Conditions: The assay is performed in a buffer system that supports ATPase activity. The reaction mixture contains the isolated vesicles, ATP as the substrate, and the test compound at various concentrations.
-
Measurement of ATPase Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the test compound to that of a control (without the compound). The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.
Biological Activities of Structural Analogs
While the primary focus of this compound analogs has been on proton pump inhibition, the broader benzimidazole class exhibits a wide range of other biological activities.
Anticancer Activity:
Several studies have investigated the cytotoxic effects of benzimidazole derivatives, including pantoprazole, against various cancer cell lines.[11][12][13][14][15] The proposed mechanisms for their anticancer effects include the inhibition of T-cell-originated protein kinase (TOPK) and the induction of apoptosis.[11][15]
Table 1: In Vitro Cytotoxicity of Pantoprazole
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT 116 | Colorectal Cancer | ~50 | [11][14] |
| SW480 | Colorectal Cancer | >100 | [11][14] |
| WiDr | Colorectal Cancer | >100 | [11][14] |
| SH-SY5Y | Neuroblastoma | No significant cytotoxicity | [12] |
| K562 | Leukemia | >100 (except at 500 and 1000 µM) | [13] |
Antimicrobial Activity:
2-Mercaptobenzimidazole derivatives have been shown to possess significant antibacterial and antifungal activities. The mechanism of action is thought to involve the inhibition of microbial growth through various pathways.
Table 2: Antimicrobial Activity of Selected 2-Mercaptobenzimidazole Derivatives
| Compound | Microorganism | MIC (µM/ml) | Reference |
| Compound 8 | Pseudomonas aeruginosa | 2.41 | [8] |
| Compound 8 | Aspergillus niger | 1.20 | [8] |
| Compound 10 | Staphylococcus epidermidis | 2.50 | [8] |
| Compound 10 | Staphylococcus aureus | 2.50 | [8] |
| Compound 20 | Escherichia coli | 2.34 | [8] |
| Compound 25 | Candida albicans | 1.46 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay) [11]
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTS Reagent Addition: After the treatment period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to convert the MTS into a formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
The this compound core represents a versatile scaffold for the development of new therapeutic agents. While its primary application has been in the synthesis of the proton pump inhibitor pantoprazole, the inherent biological activities of the benzimidazole nucleus suggest that structural analogs could possess a wide range of pharmacological properties, including anticancer and antimicrobial effects. Further exploration of the structure-activity relationships of these analogs, particularly with respect to their H+/K+-ATPase inhibitory activity and other potential biological targets, is a promising area for future drug discovery and development efforts. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel compounds based on this important chemical scaffold.
References
- 1. sheetalchemicals.com [sheetalchemicals.com]
- 2. primescholars.com [primescholars.com]
- 3. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PANTOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pantoprazole, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msjonline.org [msjonline.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pantoprazole Induces Apoptosis of Leukemic Cells by Inhibiting Expression of P-Glycoprotein/Multidrug Resistance-Associated Protein-1 Through PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Introduction
5-Difluoromethoxy-2-mercaptobenzimidazole is a crucial heterocyclic building block in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the proton pump inhibitor (PPI) pantoprazole.[1][2] Pantoprazole is widely prescribed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2][3] The unique difluoromethoxy substituent at the 5-position of the benzimidazole core imparts desirable physicochemical properties to the final active pharmaceutical ingredient (API), influencing its bioavailability and metabolic stability.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals. Beyond its role in pantoprazole synthesis, this compound is also explored in the development of other therapeutic agents, including α‑glucosidase inhibitors for potential antidiabetic applications.[1][4]
Synthetic Pathways and Methodologies
The synthesis of this compound has been approached through several routes, with two predominant pathways detailed below. These methods have been optimized to improve yield, purity, and industrial scalability.
Route 1: Cyclization of 4-Difluoromethoxy-o-phenylenediamine
This is a direct and widely employed method that involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of a base.[5] The reaction proceeds in two main stages: an initial condensation followed by a cyclization step to form the benzimidazole ring.[5]
Experimental Protocol:
-
Condensation: In a reaction vessel, an alkaline aqueous solution (e.g., sodium hydroxide or potassium hydroxide) is prepared. 4-Difluoromethoxy-o-phenylenediamine is added to this solution.[6]
-
The mixture is stirred and the temperature is adjusted to between 25-60°C.[5]
-
Carbon disulfide is added dropwise to the reaction mixture while maintaining the temperature.[7]
-
The reaction is held at this temperature for a period of 1 to 6 hours to facilitate the condensation reaction.[5][7]
-
Cyclization: The temperature of the reaction mixture is then raised to between 60-100°C.[5]
-
The reaction is maintained at this elevated temperature for 1 to 6 hours to promote the cyclization and formation of the benzimidazole ring. The reaction is monitored until the evolution of hydrogen sulfide gas ceases.[6]
-
Work-up and Isolation: Upon completion, the reaction mixture may be treated with activated carbon for decolorization.[7]
-
The mixture is then cooled and acidified with an acid such as hydrochloric acid or sulfuric acid to a pH of 4-6.[5][7]
-
The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.[7]
Quantitative Data for Route 1:
| Parameter | Value | Reference |
| Starting Material | 4-Difluoromethoxy-o-phenylenediamine | [5] |
| Reagents | Carbon disulfide, Alkali (NaOH or KOH) | [5] |
| Solvent | Water | [5] |
| Condensation Temperature | 25-60°C | [5] |
| Cyclization Temperature | 60-100°C | [5] |
| pH for Precipitation | 4-6 | [5][7] |
| Reported Yield | 95.4% - 108.6% | [7] |
Route 2: Multi-step Synthesis from 4-Hydroxy Acetanilide
This alternative synthetic pathway begins with the more readily available starting material, 4-hydroxy acetanilide, and involves a series of transformations to construct the target molecule.[6][8]
Experimental Protocol:
-
Etherification: 4-Hydroxy acetanilide is reacted with difluoromethylene chloride in the presence of a base (e.g., NaOH) and a phase transfer catalyst (e.g., PEG-600) in a suitable solvent like isopropyl alcohol to yield N-[4-(difluoromethoxy)phenyl]acetamide. The reaction is typically heated to 50-55°C.[6]
-
Nitration: The resulting acetamide is then nitrated using fuming nitric acid in the presence of sulfuric acid at a controlled temperature of 20-25°C to introduce a nitro group at the 2-position of the benzene ring.[6]
-
Hydrolysis: The acetamide group of the nitrated intermediate is hydrolyzed under basic conditions (e.g., NaOH in methanol) at reflux to afford [4-(difluoromethoxy)-2-nitrophenyl]amine.[6]
-
Reduction: The nitro group is subsequently reduced to an amine using a reducing agent such as Raney nickel and hydrazine hydrate under reflux conditions, yielding 4-(difluoromethoxy)benzene-1,2-diamine.[6]
-
Cyclization: The final step is the cyclization of the resulting diamine with carbon disulfide in a suitable solvent under reflux to form this compound.[6]
-
Purification: The crude product is purified by recrystallization, for instance, by dissolving in methanol, treating with charcoal, and precipitating with water.[6]
Quantitative Data for Route 2:
| Step | Key Reagents | Temperature | Key Intermediate |
| Etherification | Difluoromethylene chloride, NaOH, PEG-600 | 50-55°C | N-[4-(difluoromethoxy)phenyl]acetamide |
| Nitration | Fuming nitric acid, Sulfuric acid | 20-25°C | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide |
| Hydrolysis | NaOH, Methanol | Reflux | [4-(difluoromethoxy)-2-nitrophenyl]amine |
| Reduction | Raney Nickel, Hydrazine hydrate | Reflux | 4-(difluoromethoxy)benzene-1,2-diamine |
| Cyclization | Carbon disulfide | Reflux | This compound |
Visualizing the Synthetic Workflows
To better illustrate the synthetic processes, the following diagrams outline the key steps and transformations.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Mechanism of Action of the Final Product: Pantoprazole
While this compound is an intermediate, its significance lies in the biological activity of its primary derivative, pantoprazole. Pantoprazole functions as a proton pump inhibitor, irreversibly blocking the H+/K+ ATPase enzyme system in gastric parietal cells.[3] This inhibition is the final step in gastric acid secretion, leading to a reduction in stomach acid levels.
References
- 1. An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 6. primescholars.com [primescholars.com]
- 7. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103819409A - Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
Theoretical Exploration of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole. This document delves into the molecule's electronic structure, spectroscopic properties, and potential for biological interactions through computational methodologies. While specific experimental and theoretical data for this particular molecule are limited in published literature, this guide synthesizes information from studies on closely related benzimidazole derivatives to offer a predictive overview. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Introduction
This compound (C₈H₆F₂N₂OS, Molar Mass: 216.21 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its primary role is as a crucial building block in the multi-step synthesis of Pantoprazole, a widely used drug for treating acid-related gastrointestinal disorders.[2] The benzimidazole core is a "privileged scaffold" in drug discovery, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique difluoromethoxy and mercapto substitutions on this core in the title compound are expected to modulate its physicochemical and biological properties. This guide explores these properties from a theoretical standpoint, employing principles of computational chemistry to elucidate its structural and electronic characteristics.
Molecular Structure and Properties: A Theoretical Perspective
Due to the limited availability of specific experimental crystallographic data for this compound, its geometric parameters can be predicted using Density Functional Theory (DFT) calculations. Such calculations, typically employing methods like B3LYP with a 6-311++G(d,p) basis set, have been successfully used for other benzimidazole derivatives to predict bond lengths and angles that are in good agreement with experimental values.
Optimized Geometry
The expected optimized geometry of this compound would feature a planar benzimidazole ring system. The difluoromethoxy group at the 5-position and the mercapto group at the 2-position will have specific spatial orientations relative to this plane. The table below presents predicted bond lengths and angles based on DFT studies of similar benzimidazole structures.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-S | ~ 1.75 |
| C-N (imidazole) | ~ 1.38 |
| C=N (imidazole) | ~ 1.32 |
| C-O | ~ 1.37 |
| O-CF₂H | ~ 1.42 |
| C-F | ~ 1.35 |
| **Bond Angles (°) ** | |
| C-S-H | ~ 95-100 |
| N-C-N (imidazole) | ~ 108-112 |
| C-O-C | ~ 115-120 |
Table 1: Predicted geometric parameters for this compound based on DFT calculations of analogous compounds.
Electronic Properties
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential biological interactions. Key parameters include the distribution of electron density, and the energies of the frontier molecular orbitals.
Mulliken population analysis is a method to estimate the partial atomic charges in a molecule. In this compound, the electronegative fluorine, nitrogen, oxygen, and sulfur atoms are expected to carry negative charges, while the hydrogen and some carbon atoms will be positively charged. This charge distribution is critical for understanding intermolecular interactions.
| Atom | Predicted Mulliken Charge (e) |
| S | Negative |
| N (imidazole) | Negative |
| O | Negative |
| F | Highly Negative |
| H (N-H, S-H) | Positive |
| C (attached to F, O, N, S) | Positive |
Table 2: Predicted Mulliken atomic charges for key atoms in this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and the energy required for its electronic excitation.[3] For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring and the sulfur atom, while the LUMO is often distributed across the entire molecule, including the substituents. A smaller HOMO-LUMO gap suggests higher reactivity.
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.0 to -6.5 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |
Table 3: Predicted frontier molecular orbital energies for this compound.
Spectroscopic Analysis: Theoretical and Experimental Correlation
Spectroscopic techniques are essential for the structural elucidation and characterization of molecules. Theoretical calculations can predict the spectroscopic features of a molecule, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when scaled by an appropriate factor, generally show good agreement with experimental Fourier-Transform Infrared (FT-IR) spectra.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H stretch | ~ 3400 | Imidazole |
| C-H stretch (aromatic) | ~ 3100 | Benzene ring |
| S-H stretch | ~ 2550 | Mercapto group |
| C=N stretch | ~ 1620 | Imidazole |
| C-F stretch | ~ 1100-1200 | Difluoromethoxy |
| C-O-C stretch | ~ 1250 | Difluoromethoxy |
| C-S stretch | ~ 700 | Thioether linkage |
Table 4: Predicted characteristic vibrational frequencies for this compound.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra.
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 12.0 - 13.0 | - |
| S-H | 3.0 - 4.0 | - |
| Aromatic C-H | 7.0 - 7.5 | 110 - 140 |
| C=S | - | 165 - 175 |
| C (imidazole) | - | 140 - 150 |
| O-CF₂H | 6.5 - 7.0 (triplet) | 115 - 125 (triplet) |
Table 5: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra of a molecule. For benzimidazole derivatives, transitions are typically of the π → π* and n → π* type.
| Transition | Predicted λmax (nm) |
| π → π | ~ 280 - 300 |
| n → π | ~ 310 - 330 |
Table 6: Predicted UV-Vis absorption maxima for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality data for theoretical validation.
Synthesis of this compound
A common synthetic route involves the cyclization of a substituted o-phenylenediamine with carbon disulfide.
Protocol:
-
Dissolve 4-Difluoromethoxy-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Add a base, for instance, potassium hydroxide, to the solution.
-
Slowly add carbon disulfide to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash, and dry the crude product.
-
Recrystallize from a suitable solvent to obtain the pure compound.
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Assign the characteristic peaks corresponding to the functional groups.
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Use Tetramethylsilane (TMS) as an internal standard.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).
-
Record the absorption spectrum in the range of 200-800 nm using a spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax).
Potential Biological Activity and Molecular Docking
As an intermediate for Pantoprazole, this compound itself is not the active pharmaceutical ingredient. However, its structural similarity to other biologically active benzimidazoles suggests it may possess intrinsic bioactivity. Molecular docking studies on similar benzimidazole derivatives have explored their potential as inhibitors of various enzymes.
Given its role as a precursor to a proton pump inhibitor, a hypothetical molecular docking study could investigate its binding affinity to the H⁺/K⁺-ATPase proton pump.
Such a study would provide insights into the potential interactions between the molecule and the amino acid residues in the active site of the proton pump, even though it is the activated form of Pantoprazole that ultimately forms a covalent bond with the enzyme.
Conclusion
This technical guide has provided a theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound. Based on computational studies of analogous compounds, we have presented predicted data that can guide experimental investigations. The provided protocols for synthesis and characterization, along with the conceptual workflow for molecular docking, offer a comprehensive starting point for researchers. Further dedicated experimental and computational studies on this specific molecule are warranted to validate these theoretical predictions and to fully explore its chemical and biological potential beyond its role as a synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols: The Role of 5-Difluoromethoxy-2-mercaptobenzimidazole in Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key building block in the synthesis of proton pump inhibitors (PPIs), with a primary focus on its application in the manufacturing of Pantoprazole. This document details the significance of this compound, its synthetic pathways, and the pharmacological context of the resulting therapeutic agents. Included are detailed experimental protocols for the synthesis of this compound and its subsequent conversion to Pantoprazole, alongside quantitative data on the efficacy and pharmacokinetics of various PPIs. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical and biological processes.
Introduction to this compound in Proton Pump Inhibitors
This compound is a crucial heterocyclic intermediate in the pharmaceutical industry, primarily recognized for its role as a precursor in the synthesis of the proton pump inhibitor, Pantoprazole.[1][2] PPIs are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[3] This action makes them highly effective in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
The benzimidazole core of this compound is a common structural motif in many PPIs. The difluoromethoxy substituent at the 5-position is a key feature of Pantoprazole, contributing to its specific physicochemical and pharmacokinetic properties. The mercapto group at the 2-position serves as a reactive handle for the subsequent coupling reaction to build the final drug molecule. While primarily associated with Pantoprazole, the exploration of this and similar benzimidazole scaffolds continues to be an active area in drug discovery.[3]
Quantitative Data on Proton Pump Inhibitors
The following tables summarize key quantitative data for Pantoprazole and other common proton pump inhibitors, allowing for a comparative assessment of their pharmacological properties.
Table 1: Comparative Pharmacokinetic Parameters of Common Proton Pump Inhibitors
| Parameter | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole | Esomeprazole |
| Bioavailability (%) | 30-40 | 80-90 | 77 | 52 | 89 |
| Time to Peak Plasma Concentration (Tmax) (hours) | 0.5-3.5 | 1.7 | 2.5 | 2-5 | 1.5 |
| Plasma Half-life (t½) (hours) | 0.5-1 | < 2 | ~1.9 | 1-2 | 1.2-1.5 |
| Protein Binding (%) | 95 | 97 | 98 | 96.3 | 97 |
Data compiled from multiple sources.
Table 2: Relative Potency of Common Proton Pump Inhibitors
| Proton Pump Inhibitor | Relative Potency (compared to Omeprazole) |
| Omeprazole | 1.00 |
| Lansoprazole | 0.90 |
| Pantoprazole | 0.23 |
| Rabeprazole | 1.82 |
| Esomeprazole | 1.60 |
Based on mean 24-hour intragastric pH. Data from a meta-analysis.
Signaling Pathway of Gastric Acid Secretion and Inhibition by Proton Pump Inhibitors
The following diagram illustrates the signaling cascade leading to gastric acid secretion by parietal cells and the mechanism of action of proton pump inhibitors.
Caption: Gastric acid secretion signaling pathway and PPI inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent conversion to Pantoprazole.
Synthesis of this compound
This protocol describes a common method for the synthesis of the key intermediate, this compound.
Materials:
-
4-Difluoromethoxy-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Activated carbon
-
Reaction flask with reflux condenser and stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction flask, dissolve 4-Difluoromethoxy-o-phenylenediamine and sodium hydroxide in ethanol or water.
-
Addition of Carbon Disulfide: Cool the mixture and add carbon disulfide dropwise while maintaining the temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours, then heat to reflux for an additional period to ensure complete cyclization.
-
Workup: After cooling, the reaction mixture may be treated with activated carbon to remove colored impurities.
-
Precipitation: Acidify the filtrate with hydrochloric or sulfuric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Outcome:
-
A pale yellow to off-white solid.
-
Purity can be assessed by techniques such as HPLC and melting point determination.
-
The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Synthesis of Pantoprazole from this compound
This two-step protocol outlines the synthesis of Pantoprazole, involving the formation of a thioether intermediate followed by oxidation.
Part A: Synthesis of 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pantoprazole Sulfide)
Materials:
-
This compound
-
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Isopropanol or a similar solvent
-
Water
-
Reaction flask with stirrer
Procedure:
-
Reaction Setup: In a reaction flask, suspend this compound and 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride in isopropanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide to the suspension.
-
Reaction: Stir the mixture at room temperature for a few hours until the reaction is complete (monitored by TLC or HPLC).
-
Precipitation and Isolation: Add water to the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.[4]
Expected Outcome:
-
A beige solid.
-
The product should be characterized by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).
Part B: Oxidation of Pantoprazole Sulfide to Pantoprazole
Materials:
-
Pantoprazole Sulfide (from Part A)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite)
-
Dichloromethane or other suitable solvent
-
Sodium bicarbonate or sodium thiosulfate solution for quenching
-
Reaction flask with stirrer, cooled in an ice bath
Procedure:
-
Dissolution: Dissolve Pantoprazole Sulfide in dichloromethane and cool the solution in an ice bath.
-
Oxidation: Slowly add the oxidizing agent (e.g., a solution of m-CPBA in dichloromethane) to the cooled solution, maintaining a low temperature.
-
Reaction: Stir the reaction mixture at a low temperature for the required duration, monitoring the progress by TLC or HPLC.
-
Quenching: Quench the excess oxidizing agent by adding a solution of sodium bicarbonate or sodium thiosulfate.
-
Workup: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain crude Pantoprazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Pantoprazole.
Expected Outcome:
-
A white to off-white solid.
-
Purity should be confirmed by HPLC, and the structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic workflow for Pantoprazole and the logical relationship of its intermediates.
References
- 1. ossila.com [ossila.com]
- 2. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole | 102625-64-9 [chemicalbook.com]
Application Notes and Protocols: 5-Difluoromethoxy-2-mercaptobenzimidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Difluoromethoxy-2-mercaptobenzimidazole as a key intermediate in organic synthesis, with a primary focus on its application in the development of pharmaceutical agents. Detailed experimental protocols for its synthesis and subsequent utilization are provided, along with relevant chemical data and process workflows.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural features, particularly the difluoromethoxy group and the reactive mercapto group, make it a valuable building block for the synthesis of various biologically active molecules.[1][2] The primary application of this compound lies in its role as a crucial intermediate in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[3][4][5] Furthermore, its derivatives have been explored for other therapeutic applications, including as α-glucosidase inhibitors for potential antidiabetic activity.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 97963-62-7 | [6] |
| Molecular Formula | C₈H₆F₂N₂OS | [7] |
| Molecular Weight | 216.21 g/mol | [7] |
| Appearance | Off-white to pale yellow-brown crystalline powder | [7] |
| Melting Point | 239-243 °C | [6] |
| Solubility | Soluble in DMSO and Methanol | [8] |
| Purity | >97% (HPLC) | [2][6] |
Synthetic Protocols
Two primary synthetic routes for the preparation of this compound are detailed below.
Synthesis from 4-Hydroxy Acetanilide
This multi-step synthesis provides a scalable and industrially viable route to the target compound.[5] The overall workflow is depicted in the diagram below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ossila.com [ossila.com]
- 3. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. 5-(Difluoromethoxy)-2-mercaptobenzimidazole | 97963-62-7 | TCI Deutschland GmbH [tcichemicals.com]
- 7. 5 Difluoro Methoxy 2 Mercapto Benzimidazole at Best Price - High Quality and Purity [nandoliaorganics.com]
- 8. An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 5-Difluoromethoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Difluoromethoxy-2-mercaptobenzimidazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] It serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), most notably pantoprazole, which is widely used for the treatment of acid-related gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).[1][2][3] Beyond its role in PPI synthesis, this compound is also being explored for its potential in developing novel therapeutic agents, including α-glucosidase inhibitors for antidiabetic applications.[1]
This document provides detailed experimental protocols for the synthesis of this compound, along with its physicochemical properties and key applications.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 97963-62-7 | [1][2] |
| Molecular Formula | C₈H₆F₂N₂OS | [1][4] |
| Molecular Weight | 216.21 g/mol | [1][4] |
| Appearance | Off-white to pale yellow-brown crystalline powder | [2] |
| Melting Point | 239-243 °C | [1][3][4] |
| Purity | >97% | [1] |
| Solubility | Soluble in 10% Sodium Hydroxide, Methanol, and Dimethylformamide (DMF) | [2] |
Experimental Protocols
Two primary synthetic routes for this compound are detailed below.
Protocol 1: Synthesis from 4-Difluoromethoxy-o-phenylenediamine
This method is presented as an environmentally friendly option due to its use of water as the solvent.[5]
Reaction Scheme:
Caption: Synthesis of this compound from 4-difluoromethoxy-o-phenylenediamine.
Materials:
-
4-Difluoromethoxy-o-phenylenediamine
-
Sodium hydroxide (NaOH) or other suitable alkali
-
Carbon disulfide (CS₂)
-
Water
-
Hydrochloric acid (HCl), sulfuric acid, phosphoric acid, or acetic acid for pH adjustment[5]
-
Activated carbon
Procedure:
-
Condensation Reaction:
-
In a reaction vessel, dissolve the alkali (e.g., sodium hydroxide) in water to create an alkaline solution.
-
Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir until dissolved.
-
Cool the mixture using a cold condenser.
-
While maintaining the temperature between 25-60 °C (optimally 35-50 °C), slowly add carbon disulfide dropwise to the reaction mixture.[5]
-
After the addition is complete, continue stirring at 25-60 °C for 1-6 hours to allow the condensation reaction to proceed.[5]
-
-
Cyclization Reaction:
-
Purification and Isolation:
-
Add activated carbon to the reaction mixture for decolorization and stir.
-
Filter the hot solution to remove the activated carbon.
-
Adjust the pH of the filtrate to 5-6 using an acid (e.g., hydrochloric acid, sulfuric acid).[3][6]
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with water.
-
Dry the product to obtain this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95.4% - 108.6% (Note: Yields >100% may indicate impurities) | [6] |
Protocol 2: Multi-step Synthesis from 4-Hydroxy Acetanilide
This convergent synthesis is suitable for large-scale production.[7]
Caption: Multi-step synthesis of this compound from 4-Hydroxy Acetanilide.
Materials:
-
4-Hydroxy acetanilide
-
Isopropyl alcohol
-
Sodium hydroxide (NaOH)
-
PEG-600 (catalyst)
-
Difluoromethylene chloride gas
-
Methanol
-
Raney-Nickel
-
Hydrazine hydrate
-
Carbon disulfide (CS₂)
Procedure:
-
Preparation of N-[4-(difluoromethoxy)phenyl]acetamide:
-
To a reaction flask containing isopropyl alcohol, add 4-hydroxy acetanilide and sodium hydroxide.
-
Add a catalytic amount of PEG-600.
-
Heat the reaction mixture to 50 °C for 1 hour.
-
Purge difluoromethylene chloride gas through the mixture while maintaining the temperature at 50-55 °C.
-
Monitor the pH and maintain it above 9 by adding NaOH as needed.[7]
-
-
Nitration, Hydrolysis, and Reduction (In-situ):
-
The resulting organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide is carried forward.
-
Perform nitration followed by hydrolysis. For hydrolysis, the intermediate is taken in methanol, and a 50% NaOH solution is added, followed by refluxing for 3 hours.[7]
-
The resulting [4-(difluoromethoxy)-2-nitrophenyl]amine is then reduced using Raney-Nickel and hydrazine hydrate under reflux for 4 hours to yield 4-difluoromethoxy-o-phenylenediamine.[7]
-
-
Cyclization:
-
The intermediate from the previous step is refluxed with carbon disulfide (CS₂) for 4 hours to yield the final product, this compound.[7]
-
Characterization: The structure of the synthesized compound can be confirmed using spectral analyses such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7]
Applications in Drug Development
Proton Pump Inhibitor (PPI) Synthesis
The primary application of this compound is as a key building block in the synthesis of pantoprazole, a widely used PPI.[1][2] Pantoprazole works by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid production.[1][7] The synthesis involves the coupling of this compound with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride, followed by an oxidation step.[1]
Caption: Workflow for the synthesis of Pantoprazole.
Potential as α-Glucosidase Inhibitors
Recent research has indicated that this compound can be utilized in the preparation of α-glucosidase inhibitors.[1] These inhibitors are of interest for their potential antidiabetic activity, as they can help control blood glucose levels by delaying the absorption of carbohydrates from the small intestine. This represents an emerging area of research for this versatile compound.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis. The protocols provided herein offer detailed methodologies for its preparation, catering to both laboratory-scale and industrial applications. Its established role in the synthesis of pantoprazole and its emerging potential in the development of new antidiabetic agents underscore its importance in medicinal chemistry and drug discovery. Researchers and drug development professionals can leverage this information for the efficient synthesis and exploration of novel applications for this compound.
References
- 1. ossila.com [ossila.com]
- 2. sheetalchemicals.com [sheetalchemicals.com]
- 3. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7 [chemicalbook.com]
- 4. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole 97 97963-62-7 [sigmaaldrich.com]
- 5. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 6. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. primescholars.com [primescholars.com]
5-Difluoromethoxy-2-mercaptobenzimidazole: A Versatile Building Block in Medicinal Chemistry
Introduction
5-Difluoromethoxy-2-mercaptobenzimidazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the difluoromethoxy group, make it a valuable synthon for the development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.
Application Notes
Key Intermediate in the Synthesis of Proton Pump Inhibitors
The most prominent application of this compound is as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2] Pantoprazole functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[2] The synthesis of pantoprazole involves the coupling of this compound with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by an oxidation step.[2]
Emerging Role in the Development of α-Glucosidase Inhibitors
Recent research has highlighted the potential of this compound as a scaffold for the development of α-glucosidase inhibitors, which are oral anti-diabetic agents.[2] α-Glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. While specific derivatives of this compound are being explored for this purpose, detailed quantitative data for these specific compounds is still emerging in the scientific literature. However, the broader class of benzimidazole derivatives has shown promising α-glucosidase inhibitory activity.
Potential as a Scaffold for Anticancer and Antimicrobial Agents
The benzimidazole core is a well-established pharmacophore in the discovery of anticancer and antimicrobial agents. Numerous benzimidazole derivatives have demonstrated potent activity against a range of cancer cell lines and microbial pathogens. While the literature contains extensive data on various benzimidazole analogs, specific studies focusing on the anticancer and antimicrobial properties of derivatives of this compound are limited. This represents an underexplored area with significant potential for the discovery of novel therapeutic agents.
Quantitative Data
The following table summarizes the biological activities of various benzimidazole derivatives. It is important to note that while these compounds share the core benzimidazole structure, they are not all direct derivatives of this compound. This data is provided for context and to highlight the potential of the benzimidazole scaffold.
| Compound Class | Target/Organism | Activity (IC50/MIC) | Reference |
| Benzimidazole-based thiazoles | α-Amylase | 1.30 ± 0.05 to 38.60 ± 0.70 µM | [3] |
| Benzimidazole-based thiazoles | α-Glucosidase | 2.70 ± 0.10 to 42.30 ± 0.70 µM | [3] |
| 2-Mercaptobenzimidazole-based 1,3-thiazolidin-4-ones | α-Glucosidase | 5.22 ± 0.14 to 189.89 ± 0.53 μM | [4] |
| Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 cell lines | 1.8 µM, 2 µM, 2.8 µM, 7.8 µM | [5] |
| Benzimidazole-thiazolidinedione hybrid | A549 lung cancer cell lines | 11.46 μM | [5] |
| Benzimidazole-triazole hybrid | A549, NCI-H460, MCF-7, MDA-MB-231 cell lines | 0.63 μM, 0.99 μM, 1.3 μM, 0.94 μM | [5] |
| Benzimidazole derivative with sulfonamide | MGC-803, PC-3, MCF-7 cell lines | 1.02 μM to 5.40 μM | [5] |
| 2-Mercaptobenzimidazole azomethine derivatives | Bacillus subtilis | Significant activity | [6] |
| 2-Mercaptobenzimidazole azomethine derivatives | Escherichia coli | Significant activity | [6] |
| 2-Mercaptobenzimidazole azomethine derivatives | HCT-116 human colorectal carcinoma cell line | Significant activity | [6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound starts from 4-difluoromethoxy-o-phenylenediamine.[7]
Materials:
-
4-difluoromethoxy-o-phenylenediamine
-
Carbon disulfide (CS2)
-
Alkali (e.g., potassium hydroxide or sodium hydroxide)
-
Water
-
Acid for pH adjustment (e.g., hydrochloric acid, sulfuric acid, phosphoric acid, or acetic acid)[7]
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a reactor, dissolve the alkali in water to prepare an alkaline aqueous solution of a specific density.
-
Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir.
-
Cool the reaction mixture and, while maintaining the temperature between 25-60 °C, slowly add carbon disulfide.
-
After the addition is complete, maintain the reaction mixture at 25-60 °C for 1-6 hours to facilitate the condensation reaction.
-
Increase the temperature to 60-100 °C and continue the reaction for another 1-6 hours to induce cyclization. The reaction is complete when the evolution of hydrogen sulfide gas ceases.
-
Cool the reaction mixture and adjust the pH to approximately 5 with an acid to precipitate the product.[7]
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Synthesis of Pantoprazole from this compound
This protocol outlines the subsequent steps to synthesize Pantoprazole.
Materials:
-
This compound
-
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., methylene chloride)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid or tert-butylhypochlorite)
Procedure:
-
Condensation: Dissolve this compound in a suitable solvent along with a base.
-
Add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the mixture.
-
Stir the reaction mixture at an appropriate temperature until the condensation reaction is complete (monitored by TLC).
-
Oxidation: Cool the reaction mixture containing the sulfide intermediate.
-
Slowly add the oxidizing agent while maintaining a low temperature (e.g., 0-5 °C).
-
Monitor the reaction by TLC until the oxidation to the sulfoxide (Pantoprazole) is complete.
-
Work-up the reaction mixture by washing with aqueous solutions to remove impurities.
-
Isolate the crude Pantoprazole by evaporation of the solvent.
-
Purify the product by recrystallization or chromatography.
In Vitro α-Glucosidase Inhibition Assay
This is a general protocol that can be adapted for testing derivatives of this compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Acarbose (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations.
-
In a 96-well plate, add a small volume of the test compound solution (or solvent for control).
-
Add the α-glucosidase enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37 °C.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage inhibition of α-glucosidase activity for each concentration of the test compounds and determine the IC50 values.[1]
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Synthesis of Pantoprazole from the core building block.
Caption: General workflow for biological evaluation of derivatives.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. ossila.com [ossila.com]
- 3. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercaptobenzimidazole-Based 1,3-Thaizolidin-4-ones as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Difluoromethoxy-2-mercaptobenzimidazole in Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Disclaimer: While 5-Difluoromethoxy-2-mercaptobenzimidazole belongs to the benzimidazole class of compounds, which are known for their fungicidal properties, specific data regarding its direct application and efficacy as an agrochemical is limited in publicly available literature. The information presented herein is largely based on the well-established properties of benzimidazole fungicides as a chemical class. The primary documented use of this compound is as a key intermediate in the synthesis of pharmaceuticals.
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core structure. The benzimidazole class of chemicals, which includes well-known fungicides like benomyl and thiabendazole, has been a cornerstone of disease management in agriculture for decades.[1][2][3] These compounds are recognized for their systemic, broad-spectrum activity against a wide range of fungal pathogens.[1][2][3] This document provides an overview of the potential agrochemical applications of this compound, drawing parallels from the established characteristics of the benzimidazole fungicide family.
Potential Agrochemical Applications
Based on its chemical structure, this compound is anticipated to exhibit fungicidal properties. Benzimidazole fungicides are effective against a variety of Ascomycetes and Basidiomycetes, but not Oomycetes.[2] They are applied to a wide range of crops, including cereals, fruits, vegetables, and vines, and are also used in post-harvest treatments.[2]
Potential target diseases may include:
-
Powdery mildews
-
Anthracnose
-
Botrytis species (gray mold)
-
Fusarium species
-
Cercospora leaf spot
Mechanism of Action: The Benzimidazole Fungicide Pathway
The primary mode of action for benzimidazole fungicides is the inhibition of microtubule assembly in fungal cells.[2][4][5] This disruption of the cytoskeleton interferes with mitosis (cell division) and other essential cellular processes, ultimately leading to fungal cell death.[2][4]
The specific molecular target is β-tubulin , a protein subunit of microtubules.[2][5] Benzimidazoles bind to β-tubulin, preventing its polymerization into functional microtubules.[2][5] This mechanism is highly specific to fungi, contributing to the selective toxicity of these compounds.[6]
Caption: Proposed Mechanism of Action for Benzimidazole Fungicides.
Synthesis Protocol
The synthesis of this compound has been described in patent literature, primarily for pharmaceutical applications. A general synthetic route is outlined below.[7]
Caption: General Synthesis Workflow.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent literature and should be performed by qualified personnel in a suitable laboratory setting.[7]
Materials:
-
4-Difluoromethoxy-o-phenylenediamine
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Carbon disulfide (CS₂)
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the alkali (e.g., KOH) in water.
-
Addition of Starting Material: Add 4-Difluoromethoxy-o-phenylenediamine to the alkaline solution and stir until dissolved.
-
Condensation: Cool the mixture and slowly add carbon disulfide dropwise while maintaining a controlled temperature (e.g., 25-40°C).
-
Cyclization: After the addition of carbon disulfide is complete, gradually heat the reaction mixture (e.g., to 80-100°C) and maintain this temperature for several hours to facilitate cyclization.
-
Work-up: Cool the reaction mixture and filter to remove any solid impurities.
-
Precipitation: Acidify the filtrate with an acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with water, and dry to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocols for Agrochemical Evaluation
The following are general protocols for evaluating the fungicidal activity of a benzimidazole compound.
In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the concentration of the test compound that inhibits 50% of the mycelial growth (EC₅₀) of a target fungus.
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare PDA medium and sterilize by autoclaving. Allow it to cool to about 45-50°C.
-
Incorporation of Test Compound: Add appropriate volumes of the stock solution of this compound to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.
-
-
-
EC₅₀ Determination: Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.
Quantitative Data
| Fungicide | Target Pathogen | Crop | EC₅₀ (µg/mL) |
| Benomyl | Botrytis cinerea | Grape | 0.1 - 1.0 |
| Carbendazim | Fusarium graminearum | Wheat | 0.5 - 5.0 |
| Thiabendazole | Penicillium digitatum | Citrus | 0.1 - 2.0 |
| Carbendazim | Sclerotinia sclerotiorum | Soybean | >5.0 (for resistant isolates) |
| Thiophanate-methyl | Monilinia fructicola | Peach | 0.38 - 2.23 (for sensitive isolates)[8] |
| Carbendazim | Botrytis cinerea | Various | <1 (sensitive), >100 (highly resistant)[9] |
| Carbendazim | Lasiodiplodia theobromae | Cashew | 0.068 |
Note: EC₅₀ values can vary significantly depending on the fungal isolate, experimental conditions, and the development of resistance.
Resistance Management
A significant challenge with benzimidazole fungicides is the development of resistance in fungal populations.[2] This is due to their single-site mode of action, where a single point mutation in the β-tubulin gene can confer resistance.[2] To mitigate the risk of resistance, it is crucial to:
-
Use benzimidazole fungicides in rotation or combination with fungicides that have different modes of action.
-
Avoid exclusive and repeated use of benzimidazole fungicides.
-
Follow label recommendations for application rates and timing.
Conclusion
This compound, as a member of the benzimidazole family, holds potential as a fungicide in agriculture. Its likely mechanism of action involves the disruption of microtubule assembly in fungal cells. However, a lack of specific agrochemical data necessitates further research to determine its efficacy, crop safety, and environmental profile. The provided protocols offer a framework for the evaluation of this and other novel benzimidazole compounds for agrochemical applications. Researchers are encouraged to conduct thorough testing to establish the specific activity spectrum and optimal use patterns for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 3. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benomyl - Wikipedia [en.wikipedia.org]
- 7. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. A growing threat: Investigating the high incidence of benzimidazole fungicides resistance in Iranian Botrytis cinerea isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Difluoromethoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization and quality control of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of pharmaceuticals such as pantoprazole.[1][2] The following sections detail the physicochemical properties, analytical methodologies, and experimental protocols for the analysis of this compound.
Physicochemical Properties
This compound is a benzimidazole derivative with the molecular formula C₈H₆F₂N₂OS.[3] Its structure features a benzimidazole core substituted with a difluoromethoxy group at the 5-position and a thiol group at the 2-position.[3]
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| Molecular Formula | C₈H₆F₂N₂OS | [3][4] |
| Molecular Weight | 216.21 g/mol | [2][3][5] |
| Appearance | Off-white to pale yellow-brown crystalline powder | [4] |
| Melting Point | 239 - 243 °C | [2] |
| Purity (by HPLC) | ≥ 98.0% | [6] |
| Solubility | Soluble in 10% Sodium Hydroxide, Methanol, and Dimethylformamide (DMF) |
Analytical Techniques
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound, ensuring its identity, purity, and quality.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for the quantitative determination of related impurities. As a key starting material for pantoprazole, several HPLC methods developed for the analysis of pantoprazole and its process-related impurities are applicable.[7][8]
Spectroscopic Analysis
Spectroscopic methods are employed for the structural elucidation and confirmation of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the connectivity of atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for the analysis of pantoprazole and its intermediates.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or Potassium dihydrogen orthophosphate (analytical grade)
-
Triethylamine (for pH adjustment)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 M ammonium acetate buffer, adjust the pH to 4.5 with orthophosphoric acid, and mix with acetonitrile (70:30, v/v).[7]
-
Mobile Phase B: Prepare a 0.01 M ammonium acetate buffer, adjust the pH to 4.5 with orthophosphoric acid, and mix with acetonitrile (30:70, v/v).[7]
-
Alternatively, a mobile phase consisting of 10 mM potassium dihydrogen orthophosphate (pH 6.8) and acetonitrile (70:30, v/v) can be used.
-
Degas the mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent to a similar concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
-
Table 2: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., Zorbax Eclipse XDB, Hypersil ODS) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and a buffer (e.g., Ammonium Acetate or Phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Column Temperature | 30 °C |
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically generate the final absorbance or transmittance spectrum.
-
-
Data Interpretation: Identify the characteristic absorption bands for the functional groups.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3094 | N-H stretching |
| 2449 | S-H stretching |
| 1634, 1526, 1495 | Aromatic C=C stretching |
| 1256, 1029 | Ar-O-C stretching |
| 1146, 1119 | C-F stretching |
| 614 | C-S stretching |
Source:[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition:
-
Acquire the ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
-
Data Interpretation: Analyze the chemical shifts (δ, ppm) and coupling constants to confirm the structure.
Table 4: Expected ¹H and ¹³C NMR Data in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 12.37 (s, 1H) | Benzimidazole-NH |
| 10.96 (s, 1H) | -NH (amide, if derivatized) | |
| 6.62-8.02 (m, 3H) | Aromatic-H | |
| 6.93 (t, 1H) | -OCHF₂ | |
| ¹³C | 166.4 | C=S |
| 156.1, 147.7, 139.4 | Aromatic C (quaternary) | |
| 120.8, 116.9, 115.7, 111.9, 102.8 | Aromatic C-H and C-F | |
| 39.1 | Aliphatic C (if derivatized) |
Note: Specific chemical shifts can vary slightly depending on the exact experimental conditions. Data is indicative based on derivatives of the title compound.[10]
Mass Spectrometry (MS) Protocol
Instrumentation:
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI for LC-MS).
-
Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion peak.
-
Data Interpretation:
-
The expected molecular ion peak [M+H]⁺ for C₈H₆F₂N₂OS would be approximately m/z 217.02.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Visualized Workflows
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. ossila.com [ossila.com]
- 3. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 4. sheetalchemicals.com [sheetalchemicals.com]
- 5. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | C8H6F2N2OS | CID 5064774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. primescholars.com [primescholars.com]
- 10. asianpubs.org [asianpubs.org]
A Practical Guide to 5-Difluoromethoxy-2-mercaptobenzimidazole: Synthesis, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of proton pump inhibitors, most notably pantoprazole. This guide covers its chemical properties, safe handling procedures, and detailed protocols for its synthesis and subsequent use in the preparation of pantoprazole.
Chemical and Physical Properties
This compound is a pale yellow to off-white solid. Its key properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₆F₂N₂OS | |
| Molecular Weight | 216.21 g/mol | [1] |
| CAS Number | 97963-62-7 | [2] |
| Appearance | White to off-white or pale yellow solid/powder | [2][3] |
| Melting Point | 239-243 °C | [2][3] |
| Boiling Point | 303.5 °C (predicted) | [4] |
| Solubility | Soluble in Dimethylformamide (DMF), Methanol, and 10% Sodium Hydroxide solution. | [5] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. For long-term stability, storage at ≤–20°C under anhydrous conditions is advised. | [1][6] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[4]
Hazard Classifications:
-
Skin Irritation (Category 2)[7]
-
Serious Eye Irritation (Category 2A)[7]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves.[2]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.[2]
-
Body Protection: Wear a lab coat or other protective clothing.[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
Spill and Disposal:
-
In case of a spill, avoid dust formation.[9]
-
Use personal protective equipment.[9]
-
Sweep up and shovel.[2]
-
Keep in suitable, closed containers for disposal.[8]
-
Dispose of waste in accordance with local, state, and federal regulations.[8]
Experimental Protocols
The primary application of this compound is as a crucial intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor.[5]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-difluoromethoxy-o-phenylenediamine.[7][8]
Materials:
-
4-difluoromethoxy-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Activated carbon
Procedure:
-
In a reaction vessel, dissolve 4-difluoromethoxy-o-phenylenediamine in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Cool the mixture to a temperature between 25-35°C.[7]
-
Slowly add carbon disulfide dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, raise the temperature to 30-40°C and stir for approximately 6 hours to facilitate the condensation reaction.[7]
-
Increase the temperature further to 60-70°C and maintain for another 6 hours to promote cyclization.[7]
-
After the reaction is complete, add activated carbon to decolorize the solution.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate and adjust the pH to 5-6 with hydrochloric acid or sulfuric acid to precipitate the product.[7]
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Protocol 2: Synthesis of Pantoprazole from this compound
This protocol outlines the condensation reaction to form the thioether intermediate, which is then oxidized to pantoprazole.[4][10]
Materials:
-
This compound
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Inorganic base (e.g., sodium hydroxide)
-
Solvent (e.g., a mixture of water and an organic solvent like dichloromethane)
-
Oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide)
Procedure:
-
Dissolve this compound in a suitable solvent mixture containing an inorganic base.
-
Add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the solution.
-
Stir the reaction mixture at room temperature until the condensation reaction is complete, forming the thioether intermediate (pantoprazole sulfide).[4]
-
For the oxidation step, cool the reaction mixture and add a suitable oxidizing agent.
-
Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until the thioether is fully converted to the sulfoxide (pantoprazole).
-
Once the reaction is complete, the pantoprazole can be isolated and purified using standard techniques, such as extraction and crystallization.
Visualized Workflows and Mechanisms
To better illustrate the processes described, the following diagrams are provided.
References
- 1. patents.justia.com [patents.justia.com]
- 2. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol|CAS 97963-62-7 [benchchem.com]
- 3. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sheetalchemicals.com [sheetalchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 9. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 10. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of pharmaceuticals like pantoprazole.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic routes:
-
A multi-step synthesis starting from 4-hydroxy acetanilide. This involves difluoromethylation, nitration, hydrolysis, reduction to form 4-(difluoromethoxy)benzene-1,2-diamine, and a final cyclization with carbon disulfide.[1]
-
A more direct route that uses 4-difluoromethoxy-o-phenylenediamine as the starting material, which is then reacted with carbon disulfide in the presence of a base.[3][4]
Q2: What is the chemical formula and molecular weight of the target compound?
A2: The chemical formula is C₈H₆F₂N₂OS, and the molecular weight is 216.21 g/mol .[2]
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. A multi-step synthesis reported an overall yield of 52.59%.[1] For the final cyclization step from 4-difluoromethoxy-o-phenylenediamine, yields have been reported in the range of 95% to over 100% (crude), indicating a highly efficient conversion.[5]
Q4: What are the primary uses of this compound?
A4: It is a crucial intermediate for the synthesis of proton pump inhibitors, most notably pantoprazole, which is used to treat acid-related stomach conditions.[2][6] It also serves as a building block in medicinal chemistry for developing new therapeutic agents.[2][7]
Q5: How is the completion of the reaction typically monitored?
A5: Reaction progress is commonly monitored using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield in the Final Cyclization Step
-
Question: My yield is significantly lower than reported values after reacting 4-difluoromethoxy-o-phenylenediamine with carbon disulfide. What are the potential causes?
-
Answer:
-
Improper pH Control: The reaction medium should be basic to facilitate the reaction with carbon disulfide. Ensure that a sufficient amount of base (e.g., KOH, NaOH) is used.[3][4]
-
Suboptimal Temperature Profile: The reaction is typically performed in two stages: a lower temperature condensation phase (e.g., 25-60°C) followed by a higher temperature cyclization/ring-closure phase (e.g., 60-100°C).[4][5] Ensure both stages are held for the appropriate duration (1-6 hours each) to drive the reaction to completion.[4]
-
Loss of Intermediate: The diamine starting material can be unstable. Ensure it is of high purity and handled appropriately before use.
-
Inefficient Precipitation: The product is isolated by acidifying the reaction mixture. The final pH should be carefully adjusted to the optimal range of 4-6 (specifically pH 5 is often cited) to ensure maximum precipitation.[4][5] Using an incorrect amount of acid can leave the product dissolved in the solution.
-
Issue 2: Product is Impure After Purification
-
Question: My final product shows significant impurities even after recrystallization. How can I improve its purity?
-
Answer:
-
Incomplete Reaction: Unreacted 4-difluoromethoxy-o-phenylenediamine may be present. Monitor the reaction with TLC/HPLC to ensure the starting material is fully consumed before workup.[1]
-
Side Reactions: The formation of thiourea-related byproducts can occur. Adhering to the optimal temperature and reaction time can minimize these. The two-stage temperature process is designed to control the reaction pathway.[4][5]
-
Purification Method: Standard purification involves recrystallization from solvents like methanol.[1] An additional purification step using activated carbon (charcoaling) during the workup can help remove colored impurities and other byproducts before the final precipitation.[5]
-
Oxidation: The mercapto group (-SH) can be susceptible to oxidation. Ensure the workup and drying processes are performed without undue exposure to oxidizing conditions.
-
Issue 3: Difficulty in the Initial Difluoromethylation Step
-
Question: When preparing the precursor from 4-hydroxy acetanilide, the difluoromethylation step is inefficient. What are the critical parameters?
-
Answer:
-
Strict pH Maintenance: The pH of the reaction mixture must be maintained above 9 throughout the purging of difluoromethylene chloride gas. If the pH drops, the reaction will stall. It is recommended to stop the gas addition, add more base (e.g., NaOH), and stir before resuming.[1]
-
Temperature Control: The reaction temperature should be maintained around 50-55°C for an extended period (70-74 hours).[1] Deviations can affect the reaction rate and yield.
-
Catalyst Presence: The use of a phase-transfer catalyst like PEG-600 can be beneficial for this reaction.[1]
-
Data Summary
Table 1: Reaction Conditions for Cyclization of 4-difluoromethoxy-o-phenylenediamine
| Parameter | Method 1 (Aqueous)[4][5] | Method 2 (Ethanol)[3] |
|---|---|---|
| Starting Material | 4-difluoromethoxy-o-phenylenediamine | 4-difluoromethoxy-o-phenylenediamine |
| Reagents | Carbon Disulfide, NaOH/KOH | Carbon Disulfide, KOH |
| Solvent | Water | Ethanol |
| Condensation Temp. | 25 - 60 °C | Not specified (likely reflux) |
| Cyclization Temp. | 60 - 100 °C | Not specified (likely reflux) |
| Reaction Time | 1-6 hours (Condensation) + 1-6 hours (Cyclization) | Not specified |
| Workup | Acidification to pH 4-6 | Not specified |
| Reported Yield | 95 - 108% (crude) | Not specified |
Experimental Protocols
Protocol 1: Improved Multi-Step Synthesis from 4-Hydroxy Acetanilide[1]
This protocol follows an improved in-situ process with an overall yield of 52.59%.
-
Step A: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide
-
Add p-hydroxy acetanilide (0.15 mol), isopropyl alcohol (150 g), NaOH (0.45 mol), and a catalytic amount of PEG-600 to a reaction vessel.
-
Heat the mixture to 50°C for 1 hour.
-
Purge difluoromethylene chloride gas into the mixture, maintaining the temperature at 50-55°C.
-
Intermittently check the pH and ensure it remains above 9 by adding NaOH as needed. Continue for 70-74 hours. The resulting organic layer is used directly in the next step.
-
-
Step B: Nitration
-
Cool the organic layer from Step A to 20-25°C. Add 1.5 g of 98% H₂SO₄ and stir.
-
Add fuming nitric acid (4.44 mol) dropwise over 2-3 hours, maintaining the temperature at 20-25°C.
-
Stir for 2 hours and monitor by TLC. The resulting organic layer containing the nitrated intermediate is used directly.
-
-
Step C: Hydrolysis
-
Take the organic layer from Step B, add 100 mL of methanol and a 50% NaOH solution (0.22 mol).
-
Reflux the mixture for 3 hours. Monitor by TLC. The organic layer is used directly.
-
-
Step D: Reduction
-
To the organic layer from Step C, add Raney-Nickel catalyst.
-
Cautiously add hydrazine hydrate (exothermic reaction) and then gently reflux for 4 hours.
-
Cool the mixture and filter to recover the catalyst. The organic layer containing 4-(difluoromethoxy)benzene-1,2-diamine is used directly.
-
-
Step E: Cyclization and Purification
-
To the organic layer from Step D, add carbon disulfide (0.16 mol) and reflux for 4 hours.
-
Cool the reaction mass to 10-15°C and stir for 1 hour.
-
Filter the precipitated solid, wash with methanol, and dry.
-
Purify the crude product by charcoaling in methanol, precipitating with water, filtering, and drying to obtain an off-white powder.
-
Protocol 2: High-Yield Aqueous Synthesis[4][5]
-
Reaction Setup:
-
In a reactor, add an aqueous solution of NaOH or KOH and 4-difluoromethoxy-o-phenylenediamine.
-
-
Condensation:
-
Maintain the temperature between 35-50°C.
-
Slowly add carbon disulfide dropwise.
-
After the addition is complete, hold the temperature at 35-50°C and stir for 1-6 hours.
-
-
Cyclization:
-
Increase the temperature to 80-100°C and maintain for 1-6 hours, until the evolution of hydrogen sulfide gas ceases.
-
-
Workup and Isolation:
-
Cool the reaction mixture. Optional: Add activated carbon for decolorization and filter.
-
Adjust the pH of the solution to 5 using an acid (e.g., hydrochloric acid, sulfuric acid).
-
Filter the resulting precipitate, wash with water, and dry to obtain the target product.
-
Visual Guides
References
- 1. primescholars.com [primescholars.com]
- 2. ossila.com [ossila.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 5. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
5-Difluoromethoxy-2-mercaptobenzimidazole stability issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability issues and solutions for 5-Difluoromethoxy-2-mercaptobenzimidazole (CAS No. 97963-62-7), a key intermediate in the synthesis of proton pump inhibitors such as pantoprazole. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (White Powder Turning Yellow/Brown) | Oxidation of the mercapto group or slow degradation due to exposure to light, air, or moisture. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2-8°C for long-term storage.[1] For routine use, store at room temperature in a dry, well-ventilated area away from direct sunlight. |
| Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution | Impurities from synthesis or partial degradation during dissolution in a non-optimal solvent. The compound can have related substance impurities from its manufacturing process. | Ensure the use of high-purity solvents. For analytical purposes, dissolve the compound in a suitable solvent such as methanol or a mixture of acetonitrile and water immediately before use.[2] Analyze the purity of the starting material against a reference standard if available. |
| Decreasing Concentration of the Compound in Solution Over Time | Degradation in solution, which can be accelerated by pH, temperature, and light. Benzimidazole derivatives are known to be susceptible to hydrolysis and photolysis.[3] | Prepare solutions fresh for each experiment. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) in amber vials to protect from light.[4] Avoid acidic conditions, as these can promote degradation. |
| Formation of Precipitate in Solution | Poor solubility or degradation leading to the formation of insoluble byproducts. | Confirm the solubility of the compound in your chosen solvent system. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. If a precipitate forms in a previously clear solution, it is likely a degradation product, and a fresh solution should be prepared. |
| Inconsistent Results in Synthesis Reactions | Degradation of the starting material, leading to lower yields and the formation of side products. The mercapto group is susceptible to oxidation, which can affect its reactivity. | Use the compound from a freshly opened container or one that has been stored properly under inert gas. Consider performing a quick purity check (e.g., by TLC or HPLC) before use in a critical synthesis step. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on forced degradation studies of its downstream product, pantoprazole, the primary degradation pathways for the 2-mercaptobenzimidazole core involve the sulfur atom. The main pathways are:
-
Oxidation: The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules or further oxidation to sulfone derivatives, especially in the presence of oxidizing agents.[3]
-
Acid-catalyzed Degradation: In acidic conditions, the benzimidazole ring system can become unstable, leading to hydrolysis and other rearrangements.[3]
-
Photodegradation: Benzimidazole derivatives can be sensitive to light, which can catalyze hydrolysis and other degradation reactions.[5]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration at 3-5°C is recommended.[1]
Q3: How should I prepare solutions of this compound for experiments?
A3: It is recommended to prepare solutions fresh for each use. The compound is soluble in solvents like methanol, dimethylformamide (DMF), and 10% sodium hydroxide solution.[2] For analytical methods such as HPLC, a mobile phase containing acetonitrile and water is often used.[6] To minimize degradation, use high-purity solvents and protect the solution from light.
Q4: My solution of this compound has turned slightly yellow. Can I still use it?
A4: A slight yellowing may indicate minor oxidation or degradation. While it might be acceptable for some non-critical applications, for quantitative studies or in the synthesis of pharmaceutical-grade materials, it is highly recommended to use a fresh, pure sample. The color change is a sign of impurity formation.
Q5: Which analytical technique is best for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[6] Such a method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time. An HPLC method coupled with a UV detector is common, and for structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[3]
Data Presentation
Table 1: Illustrative Stability of Pantoprazole under Forced Degradation Conditions
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl (Acid Hydrolysis) | 8 hours | 80°C | ~ 25% | Sulfide Impurity |
| 0.1 M NaOH (Alkaline Hydrolysis) | 8 hours | 80°C | ~ 5% | Minimal degradation |
| 3% H₂O₂ (Oxidation) | 48 hours | Room Temp. | ~ 30% | Sulfone Impurity |
| Thermal | 30 days | 60°C | < 5% | Minimal degradation |
| Photolytic (Sunlight) | 15 days | Room Temp. | ~ 10% | Photodegradation products |
Disclaimer: This data is based on typical forced degradation studies of Pantoprazole and is intended for illustrative purposes to indicate potential sensitivities of the 2-mercaptobenzimidazole core structure.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for subjecting the compound to stress conditions as per ICH guidelines to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Heat the solution at 80°C for 8 hours.
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Heat the solution at 80°C for 8 hours.
-
Cool the solution and neutralize with 1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 48 hours.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 60°C for 30 days.
-
Prepare a solution from the stressed sample and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of the compound in methanol to direct sunlight for 15 days.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples and a control sample (unstressed) by a suitable, validated HPLC method to determine the percentage of degradation and identify any degradation products.
Mandatory Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Simplified signaling pathway for the inhibition of the H+/K+ ATPase by Pantoprazole.
References
overcoming solubility problems with 5-Difluoromethoxy-2-mercaptobenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Difluoromethoxy-2-mercaptobenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole, which is used to treat acid-related stomach conditions.[1][2] Its chemical structure consists of a benzimidazole core substituted with a difluoromethoxy group and a mercapto group.
Q2: What are the general solubility characteristics of this compound?
Based on available data, this compound exhibits the following solubility profile:
-
Soluble in: 10% Sodium Hydroxide solution, Methanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Benzene, Ethanol, and Acetone.[1][3][4]
-
Slightly soluble in: DMSO and Methanol (some sources indicate slight solubility, suggesting concentration limits).[5]
-
Limited solubility in: Water.[4]
Q3: I am observing a precipitate when trying to dissolve the compound. What could be the issue?
Precipitation upon dissolution can be due to several factors:
-
Solvent saturation: You may be exceeding the solubility limit of the compound in the chosen solvent.
-
Incorrect solvent: The solvent may not be appropriate for dissolving this compound at the desired concentration.
-
Temperature effects: Solubility can be temperature-dependent. A decrease in temperature during the dissolution process might cause precipitation.
-
pH of the medium: For aqueous solutions, the pH can significantly impact the solubility of benzimidazole derivatives.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility challenges encountered during experiments with this compound.
Initial Assessment of Solubility Problems
A logical workflow can help diagnose and solve solubility issues.
Caption: A logical workflow for troubleshooting solubility problems.
Data Presentation: Solubility Summary
While precise quantitative solubility data for this compound is not widely available in public literature, the following table summarizes its qualitative solubility in various solvents.
| Solvent | Solubility | Observations |
| 10% Sodium Hydroxide | Soluble | Forms a clear solution.[1] |
| Methanol | Soluble / Slightly Soluble | Forms a clear solution, though some sources suggest it may be only slightly soluble.[1][5] |
| Dimethylformamide (DMF) | Soluble | Forms a clear solution.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | Generally soluble, but may be only slightly soluble depending on the source.[5] |
| Benzene | Soluble | Reported as soluble.[3] |
| Ethanol | Soluble | Reported as soluble.[3] |
| Acetone | Soluble | Reported as soluble.[4] |
| Water | Limited | Exhibits limited solubility.[4] |
Note: The qualitative descriptions are based on available chemical supplier data sheets and literature. For quantitative determination, it is recommended to perform solubility studies using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of Aqueous and Organic Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the solubility of a compound.
Objective: To quantitatively determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or other appropriate units, accounting for the dilution factor.
Protocol 2: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a common technique to improve the solubility of poorly soluble compounds.
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Common solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the desired amounts of this compound and the hydrophilic polymer (e.g., in a 1:1, 1:2, or 1:5 drug-to-polymer ratio).
-
Dissolve both the compound and the polymer in a suitable common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
The dissolution rate of the prepared solid dispersion can be compared to that of the pure compound using a standard dissolution test.
Mandatory Visualization
Pantoprazole Synthesis Workflow
This compound is a crucial intermediate in the synthesis of Pantoprazole. The following diagram illustrates this synthetic pathway.
Caption: Synthetic pathway of Pantoprazole from 4-Hydroxy Acetanilide.
References
- 1. sheetalchemicals.com [sheetalchemicals.com]
- 2. ossila.com [ossila.com]
- 3. 5 Difluoro Methoxy 2 Mercapto Benzimidazole Manufacturers and Suppliers from Mumbai [nandoliachemical.com]
- 4. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 5. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7 [chemicalbook.com]
5-Difluoromethoxy-2-mercaptobenzimidazole side reaction troubleshooting
Technical Support Center: 5-Difluoromethoxy-2-mercaptobenzimidazole
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during its synthesis and use. This compound is a key intermediate in the synthesis of Pantoprazole, a proton pump inhibitor.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and environmentally friendly method involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in an aqueous alkaline solution.[5] The process is typically a two-stage reaction involving an initial condensation followed by a cyclization step to form the final product.[5]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Cyclization: The conversion of the dithiocarbamate intermediate to the final benzimidazole ring may be incomplete. Ensure the cyclization temperature and time are adequate.
-
Suboptimal pH: The pH of the reaction medium is crucial. The initial condensation is performed under basic conditions, and the final product is precipitated by acidification. Incorrect pH at either stage can significantly impact yield.
-
Poor Quality Starting Material: Impurities in the 4-difluoromethoxy-o-phenylenediamine can lead to side reactions and lower the yield of the desired product.
-
Oxidation: The thiol group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Q3: I am observing a significant amount of an insoluble byproduct. What could it be?
A3: A common insoluble byproduct is the disulfide dimer, formed by the oxidation of the thiol (-SH) group of two molecules of this compound. This is more likely to occur if the reaction is not carried out under an inert atmosphere.
Q4: Can the difluoromethoxy group be problematic during synthesis?
A4: The difluoromethoxy group is generally stable under the standard reaction conditions for forming the 2-mercaptobenzimidazole core. However, its electron-withdrawing nature can influence the reactivity of the aromatic ring and the acidity of the thiol group.[6]
Troubleshooting Guides
Issue 1: Low Yield and Purity
This guide provides a systematic approach to troubleshooting low yields and high impurity profiles.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Corrective Actions:
| Parameter | Recommended Action |
| Starting Material Purity | Use HPLC or GC to verify the purity of 4-difluoromethoxy-o-phenylenediamine. Recrystallize if necessary. |
| Reaction Temperature | Strictly control the temperature for the condensation (e.g., 25-60°C) and cyclization (e.g., 60-100°C) stages.[5] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group. |
| pH Control | Carefully monitor and adjust the pH during the final precipitation step. Over-acidification can lead to product degradation. |
Issue 2: Formation of Disulfide Byproduct
The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer.
Proposed Side Reaction: Oxidative Dimerization
Caption: Formation of disulfide byproduct via oxidation.
Prevention Strategies:
| Strategy | Details |
| Inert Atmosphere | Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. |
| Degassed Solvents | Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to remove dissolved oxygen. |
| Antioxidants | In some cases, a small amount of a mild reducing agent or antioxidant can be added, but this should be tested to avoid other side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a common synthetic method.[5][7]
Materials:
-
4-difluoromethoxy-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or another suitable base
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes.
-
Base Solution: Prepare a solution of NaOH in deionized water in the reaction vessel.
-
Addition of Starting Material: Add 4-difluoromethoxy-o-phenylenediamine to the basic solution and stir until dissolved.
-
Condensation: Cool the mixture to the desired condensation temperature (e.g., 30-40°C). Slowly add carbon disulfide dropwise, maintaining the temperature. After the addition is complete, stir the mixture at this temperature for 2-4 hours.
-
Cyclization: Gradually heat the reaction mixture to the cyclization temperature (e.g., 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. Adjust the pH to 5-6 with dilute HCl to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with deionized water, and dry under vacuum to obtain the final product.
Main Synthetic Pathway
Caption: Synthesis of this compound.
Protocol 2: HPLC Analysis of Reaction Mixture
Purpose: To determine the purity of the product and identify potential byproducts.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or final product in a suitable solvent (e.g., acetonitrile or methanol).
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Analyze the resulting chromatogram. The retention time of the main peak should correspond to a pure standard of this compound. Additional peaks may indicate impurities or byproducts. Mass spectrometry (LC-MS) can be coupled to identify the mass of these unknown peaks.
References
- 1. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 5. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 6. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol|CAS 97963-62-7 [benchchem.com]
- 7. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7 [chemicalbook.com]
Technical Support Center: Analytical Method Refinement for 5-Difluoromethoxy-2-mercaptobenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for 5-Difluoromethoxy-2-mercaptobenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 97963-62-7) is a crucial pharmaceutical intermediate, primarily used in the synthesis of Pantoprazole, a proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] It is a white to off-white crystalline powder.[2]
Q2: What are the key physicochemical properties of this compound relevant to analytical method development?
-
Molecular Formula: C₈H₆F₂N₂OS[3]
-
Melting Point: 239-243 °C[4]
-
Solubility: It is soluble in a 10% sodium hydroxide solution, methanol, and dimethylformamide (DMF).[1] One source also indicates it is water-soluble.[5]
-
Purity: Commercially available grades typically have a purity of 99%.[5][6]
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored at room temperature in a dry, well-ventilated area, protected from direct sunlight and moisture.[2][5] For long-term storage, some suppliers recommend storing in a freezer.[7]
Q4: Which analytical techniques are most commonly used for the analysis of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for assay and impurity profiling.[8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for the sensitive detection of potential genotoxic impurities.[6][9] Gas Chromatography-Mass Spectrometry (GC-MS) has been used for spectral analysis.[8]
Troubleshooting Guides
HPLC Method Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause:
-
Secondary Interactions: Silanol groups on the column packing can interact with the basic nitrogen atoms in the benzimidazole ring, causing peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. For benzimidazole derivatives, a slightly acidic pH (e.g., 3-5) using a buffer like phosphate or formate can often improve peak shape.
-
Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block active sites on the column.
-
Reduce Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.
-
Check for Column Degradation: If the peak shape deteriorates over time, the column may be degrading. Flush the column or replace it if necessary.
-
Issue 2: Inconsistent Retention Times
-
Potential Cause:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time.
-
Temperature Variations: Changes in column temperature can affect retention times.
-
Pump Malfunction: Inconsistent flow from the HPLC pump.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Prepare the mobile phase accurately and degas it thoroughly.
-
Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.
-
Check Pump Performance: Purge the pump to remove air bubbles and check for leaks.
-
Ensure Adequate Equilibration: Allow the column to equilibrate with the mobile phase for a sufficient amount of time before starting the analysis, especially when using a new mobile phase.
-
Issue 3: Ghost Peaks
-
Potential Cause:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation.
-
Carryover from Previous Injections: Adsorption of the analyte or impurities onto the injector or column.
-
Degradation of the Sample in the Autosampler.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Utilize HPLC-grade solvents for mobile phase and sample preparation.
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.
-
Inject a Blank: Run a blank injection (solvent only) to confirm if the ghost peaks are from the system.
-
Check Sample Stability: Assess the stability of the sample in the autosampler over the duration of the analysis.
-
Logical Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Protocols
Representative HPLC Method
This method is a starting point for the analysis of this compound and is based on methods used for the analysis of Pantoprazole and its impurities.[2][10][11]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 290 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for HPLC analysis.
Representative GC-MS Method for Identification
For structural confirmation and identification of volatile impurities, a GC-MS method can be employed.
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-400 amu |
Note: This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular instrumentation and analytical requirements. Always refer to relevant pharmacopeial methods and internal standard operating procedures.
References
- 1. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol|CAS 97963-62-7 [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 4. public.jenck.com [public.jenck.com]
- 5. 5 Difluoro Methoxy 2 Mercapto Benzimidazole at Best Price - High Quality and Purity [nandoliaorganics.com]
- 6. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. primescholars.com [primescholars.com]
- 9. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
common experimental errors with 5-Difluoromethoxy-2-mercaptobenzimidazole
Welcome to the technical support center for 5-Difluoromethoxy-2-mercaptobenzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound at 3-5°C in a well-ventilated place with the container tightly closed.[1][2] Some suppliers recommend storage at room temperature, away from direct sunlight and moisture.[3] For long-term storage, a freezer is also a suitable option.[4]
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in a 10% sodium hydroxide solution, methanol, and dimethylformamide (DMF), rendering clear solutions.[5] It is also slightly soluble in DMSO. The compound has limited solubility in water.
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, this compound is stable under recommended storage conditions.[1][2] However, it is important to avoid contact with strong oxidizing agents, as they are incompatible materials.[6]
Q4: What are the primary applications of this compound in research and development?
A4: The primary application of this compound is as a key intermediate in the synthesis of pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[7][8] It is also utilized in the preparation of α-glucosidase inhibitors for their potential antidiabetic activity.[7]
Troubleshooting Guide
This guide addresses common experimental errors and provides potential solutions for researchers working with this compound, particularly during its synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield During Synthesis | Incomplete reaction during the condensation or cyclization stages. | - Monitor Reaction Temperature: Ensure the condensation reaction is maintained between 25-60°C and the cyclization reaction is between 60-100°C.[9] - Control pH: Maintain a pH between 4-6 during the final precipitation step to maximize product recovery.[9] - Reagent Quality: Use high-purity starting materials and ensure reagents like carbon disulfide have not degraded. |
| Presence of Impurities in the Final Product | Side reactions or over-oxidation during synthesis. | - Control Oxidation Conditions: When used in the synthesis of pantoprazole, carefully control the oxidation step to avoid the formation of sulfone and N-oxide impurities.[10] - Purification: Recrystallization from methanol is an effective method for purifying the final product.[11] The product can be precipitated from the methanol solution by the addition of water.[11] |
| Difficulty in Product Isolation/Precipitation | Incorrect pH or solvent conditions. | - Adjust pH: Carefully adjust the pH of the reaction mixture to 5-6 with an acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) to induce precipitation.[4] - Cooling: After pH adjustment, cool the solution to facilitate complete crystallization before filtration. |
| Inconsistent Spectroscopic Data (NMR, IR) | Presence of residual solvents or impurities. | - Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process. - Repurification: If significant impurities are detected, repurify the compound by recrystallization.[11] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a common synthetic route.
Materials:
-
4-Difluoromethoxy-o-phenylenediamine
-
Sodium hydroxide or Sodium carbonate
-
Carbon disulfide
-
Sulfuric acid, Hydrochloric acid, or Phosphoric acid
-
Activated carbon
-
Water
-
Methanol (for purification)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide or sodium carbonate in water.
-
Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir for 20 minutes.
-
Raise the temperature to 30-40°C and add carbon disulfide dropwise, maintaining the temperature in this range.
-
After the addition is complete, maintain the condensation reaction at 30-45°C for 3-6 hours.
-
Increase the temperature to 60-90°C and continue the cyclization reaction for an additional 1-6 hours.
-
After the reaction is complete, add activated carbon to decolorize the solution.
-
Filter the hot solution and then cool the filtrate.
-
Adjust the pH of the filtrate to 5-6 with acid to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from methanol.[11]
Quantitative Data from Synthesis Protocols
The following table summarizes reaction conditions and reported yields from various synthesis protocols.
| Starting Material | Base | Condensation Temp. (°C) | Cyclization Temp. (°C) | Acid for Precipitation | Yield (%) | Reference |
| 4-Difluoromethoxy-o-phenylenediamine | Sodium Carbonate | 25-35 | 60-70 | Sulfuric Acid | 95.4 | [4] |
| 4-Difluoromethoxy-o-phenylenediamine | Sodium Hydroxide | 35-45 | 80-90 | Phosphoric Acid | 108.6 (crude) | [4] |
| 4-Difluoromethoxy-o-phenylenediamine | Sodium Hydroxide | 35-45 | 80-90 | Hydrochloric Acid | 107.5 (crude) | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pantoprazole (a downstream application)
This compound is a crucial intermediate in the synthesis of pantoprazole, a proton pump inhibitor. The primary mechanism of action of pantoprazole is the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.
Caption: Mechanism of action of pantoprazole.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
References
- 1. The Effects of Proton Pump Inhibitors (Pantoprazole) on Pentylenetetrazole-Induced Epileptic Seizures in Rats and Neurotoxicity in the SH-SY5Y Human Neuroblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. 5 Difluoro Methoxy 2 Mercapto Benzimidazole at Best Price - High Quality and Purity [nandoliaorganics.com]
- 4. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. sheetalchemicals.com [sheetalchemicals.com]
- 6. The proton pump inhibitor pantoprazole disrupts protein degradation systems and sensitizes cancer cells to death under various stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Downregulation and upregulation - Wikipedia [en.wikipedia.org]
- 9. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 10. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 11. primescholars.com [primescholars.com]
Technical Support Center: Scaling Up 5-Difluoromethoxy-2-mercaptobenzimidazole Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 5-Difluoromethoxy-2-mercaptobenzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have proceeded to completion. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1] Optimize Reaction Time: Extend the reaction time at both the condensation and cyclization stages. A typical duration is 1-6 hours for each stage.[2] |
| Suboptimal Reaction Temperature: Incorrect temperatures for the condensation and cyclization steps can hinder the reaction rate and yield. | Maintain Temperature Control: Ensure the condensation reaction is maintained between 25-60°C and the cyclization reaction is between 60-100°C.[2] Optimal temperatures reported are 35-50°C for condensation and 80-100°C for cyclization.[2] |
| Poor Quality of Starting Materials: Impurities in the 4-difluoromethoxy-o-phenylenediamine or other reagents can interfere with the reaction.[1] | Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them before use.[1] |
| Inefficient Catalyst: If a catalyst is used, it may be inactive or the loading may be insufficient.[1] | Catalyst Selection and Loading: Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading as an excess can also lead to side reactions.[1] |
Issue 2: Presence of Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Oxidation of Starting Material: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of highly colored impurities that are difficult to remove.[1] | Run Reaction Under Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the o-phenylenediamine starting material.[1] Activated Carbon Treatment: Treat a solution of the crude product with activated carbon before filtration and crystallization to remove colored impurities.[1] |
Issue 3: Formation of Multiple Products/Side Products
| Potential Cause | Recommended Solution |
| Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole.[1] | Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to carbon disulfide.[1] |
| Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[1] | Adjust Reaction Conditions: Ensure the cyclization temperature and time are sufficient to drive the reaction to completion. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities: The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.[1] | Acid-Base Extraction: Since benzimidazoles have a basic nitrogen atom, acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[1] Recrystallization: Purify the dried product by recrystallizing it from methanol, followed by precipitation with water.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound?
A1: The most common and industrially useful process involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of an alkali (like sodium hydroxide or potassium hydroxide) in an aqueous solvent.[2] This method is favored for its mild reaction conditions, simple operation, and use of an environmentally friendly solvent.[2]
Q2: What are the critical process parameters to control during scale-up?
A2: During scale-up, it is crucial to maintain consistent process parameters that were optimized at the laboratory scale. Key parameters include:
-
Temperature Control: Precise temperature control during the two-stage condensation and cyclization reactions is critical for yield and purity.[2]
-
Mixing Efficiency: Ensuring efficient mixing is important, as it can differ between small and large vessels and impact reaction kinetics.[4]
-
Rate of Reagent Addition: The controlled addition of carbon disulfide is important to manage the exothermic nature of the reaction.
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of purity.[3]
-
Melting Point: The melting point of the pure compound is reported to be in the range of 250-252°C.[3]
-
Spectral Analysis: Techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the synthesized compound.[3]
Q4: What are the common solvents used for the reaction and purification?
A4:
-
Reaction: A key advantage of one of the primary synthesis methods is the use of water as the sole solvent, making the process environmentally friendly.[2]
-
Purification: Methanol is commonly used for recrystallization.[3] Dichloromethane can be used for extraction.[3] Dimethylformamide (DMF) and 10% Sodium Hydroxide solution are also suitable solvents for the final product.[5]
Q5: What are the main challenges when scaling up from lab to industrial production?
A5: Key challenges in scaling up production include:
-
Process Reproducibility: Ensuring that the process remains consistent and reproducible on a larger scale.[4]
-
Supply Chain Management: Sourcing consistent, high-quality raw materials in larger quantities can be a challenge.[4]
-
Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) is essential for pharmaceutical intermediates.[4]
-
Cost Control: Managing the costs associated with larger equipment, facilities, and raw materials is a significant consideration.[4]
Experimental Protocols
Synthesis of this compound [2]
-
Reaction Setup: In a reactor, add a specific density of an alkaline aqueous solution (e.g., sodium hydroxide or potassium hydroxide) and the 4-difluoromethoxy-o-phenylenediamine raw material.
-
Condensation Reaction: After stirring, cool the mixture using a cold condenser. Maintain the temperature between 25-60°C and slowly add a specific amount of carbon disulfide to the reactor.
-
Condensation Hold: After the addition of carbon disulfide is complete, maintain the reaction mixture at 25-60°C for 1-6 hours to continue the condensation reaction.
-
Cyclization Reaction: Increase the temperature to 60-100°C and hold for 1-6 hours to carry out the cyclization reaction. The reaction is complete when the evolution of hydrogen sulfide gas ceases.
-
Product Isolation: Adjust the pH of the reaction mixture with an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid).
-
Filtration and Drying: Filter the resulting precipitate and dry it to obtain the target product, this compound.
Data Presentation
Table 1: Summary of Reaction Conditions
| Parameter | Condition | Reference |
| Starting Material | 4-difluoromethoxy-o-phenylenediamine | [2] |
| Reagents | Carbon disulfide, Alkali (NaOH or KOH) | [2] |
| Solvent | Water | [2] |
| Condensation Temperature | 25-60°C (Optimal: 35-50°C) | [2] |
| Cyclization Temperature | 60-100°C (Optimal: 80-100°C) | [2] |
| Reaction Time | 1-6 hours for each stage | [2] |
| pH Adjustment | Acid (HCl, H₂SO₄, or CH₃COOH) | [2] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 3. primescholars.com [primescholars.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. sheetalchemicals.com [sheetalchemicals.com]
Technical Support Center: Enhancing the Purity of 5-Difluoromethoxy-2-mercaptobenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 5-Difluoromethoxy-2-mercaptobenzimidazole (Pantoprazole Related Compound C). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The chosen solvent is too effective, keeping the product dissolved even at low temperatures. | - Select a less-polar solvent or a solvent mixture. Methanol is a commonly used solvent for recrystallization.[1] - Ensure the solution is fully saturated before cooling. - Cool the solution slowly to promote crystal formation and minimize loss in the mother liquor. - Place the solution in an ice bath or refrigerate to maximize precipitation. |
| Product Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent. - Ensure a slower cooling rate to allow for proper crystal lattice formation. - Add a small seed crystal to encourage crystallization over oiling. - Try a different solvent system. |
| Persistent Color (Yellow/Brown) in Final Product | Presence of colored impurities, often due to oxidation or side reactions during synthesis. | - Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution, stir for 5-15 minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities. Be cautious as excessive use can reduce yield. - Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be used, followed by sodium bisulfite to remove the manganese dioxide formed. This should be followed by recrystallization. |
| Poor Separation During Column Chromatography | Incorrect eluent system (polarity is too high or too low). Co-elution of impurities with the desired product. | - Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities. A common starting point for benzimidazole derivatives is a mixture of ethyl acetate and n-hexane.[2] - Gradient Elution: If a single solvent system is ineffective, employ a gradient elution, gradually increasing the polarity of the eluent. - Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina. |
| Product Degradation on Silica Gel Column | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | - Deactivate Silica Gel: Prepare a slurry of silica gel with the eluent containing a small amount of a base, such as triethylamine (0.1-1%), to neutralize the acidic sites. - Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. |
| Incomplete Removal of Starting Materials | The reaction may not have gone to completion, or the purification method is not effective at separating the starting materials from the product. | - Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC or HPLC. - Purification Method: Recrystallization may not be sufficient if the starting materials have similar solubility profiles. Column chromatography is generally more effective in such cases. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization from solvents like methanol is often used to remove impurities.[1] For higher purity requirements, column chromatography using silica gel is employed.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials such as 4-difluoromethoxy-o-phenylenediamine, byproducts from side reactions, and colored impurities due to oxidation.[3] Positional isomers, though less common, can also be present.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid is typically used. Purity is often determined by the area percentage of the main peak.
Q4: My purified product is still not meeting the required purity specifications. What should I do?
A4: If a single purification technique is insufficient, a combination of methods is recommended. For example, you can perform an initial purification by recrystallization to remove the bulk of the impurities, followed by column chromatography for fine purification. Repeating the purification step can also improve purity.
Q5: What is a good solvent for recrystallizing this compound?
A5: Methanol has been reported as a suitable solvent for the recrystallization of this compound, yielding a solid white product.[1]
Experimental Protocols
Recrystallization Protocol
This protocol outlines the general steps for the recrystallization of this compound from methanol.
Materials:
-
Crude this compound
-
Methanol (HPLC grade)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent (e.g., Ethyl Acetate/n-Hexane mixture, determined by TLC)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. The ideal system should give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, ensuring an even and compact bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column, maintaining a constant flow.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical decision tree for troubleshooting the purification process.
References
Validation & Comparative
A Comparative Guide: 5-Difluoromethoxy-2-mercaptobenzimidazole and Omeprazole in the Context of Proton Pump Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5-Difluoromethoxy-2-mercaptobenzimidazole and omeprazole. While both molecules are central to the field of gastric acid suppression, they play distinctly different roles. Omeprazole is a widely recognized proton pump inhibitor (PPI) used directly in therapeutic applications. In contrast, this compound is a key chemical intermediate, primarily utilized in the synthesis of another potent PPI, pantoprazole. This guide will elucidate their respective chemical properties, mechanisms of action in the context of proton pump inhibition, and provide relevant comparative efficacy data between omeprazole and pantoprazole, the direct therapeutic product derived from this compound.
Chemical and Pharmacological Profiles
A fundamental understanding of the chemical and pharmacological properties of this compound and omeprazole is crucial to appreciating their respective functions.
This compound is a substituted benzimidazole. Its primary significance lies in its role as a precursor in the manufacturing of pantoprazole.[1] The difluoromethoxy group at the 5-position is a key feature that is incorporated into the final pantoprazole molecule.[1] While benzimidazole derivatives can exhibit a range of biological activities, there is no substantial evidence in the scientific literature to suggest that this compound itself is a potent proton pump inhibitor.
Omeprazole is a substituted benzimidazole that acts as a prodrug.[2] It is a weak base that, after absorption, accumulates in the acidic environment of the parietal cell canaliculi in the stomach.[2] In this acidic environment, omeprazole is converted to its active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.[2]
| Property | This compound | Omeprazole |
| Role | Chemical intermediate for pantoprazole synthesis | Active Pharmaceutical Ingredient (Proton Pump Inhibitor) |
| Chemical Formula | C8H6F2N2OS | C17H19N3O3S |
| Molecular Weight | 216.21 g/mol | 345.42 g/mol |
| Appearance | Off-white to pale yellow-brown crystalline powder | White to off-white crystalline powder |
| Mechanism of Action | Not applicable (precursor) | Irreversible inhibition of the H+/K+-ATPase (proton pump) |
| Therapeutic Use | Not for direct therapeutic use | Treatment of GERD, peptic ulcers, and other acid-related disorders |
Comparative Efficacy: Omeprazole vs. Pantoprazole
Since this compound's therapeutic relevance is through its conversion to pantoprazole, a direct efficacy comparison must be made between pantoprazole and omeprazole. Both are widely used PPIs, and their clinical effectiveness has been compared in numerous studies.
Clinical trials and meta-analyses have demonstrated that pantoprazole and omeprazole have comparable efficacy in the treatment of various acid-related disorders.
Gastroesophageal Reflux Disease (GERD): In a multicenter, double-blind study on patients with reflux esophagitis (grades II and III), pantoprazole (40 mg daily) and omeprazole (20 mg daily) showed similar healing rates. After 4 weeks, healing was observed in 74% of the pantoprazole group and 78% of the omeprazole group. At 8 weeks, the healing rates were 90% and 94%, respectively, with no statistically significant difference.[3] Another multinational study also concluded that 40 mg of pantoprazole and 40 mg of omeprazole were equivalent in healing moderate to severe reflux esophagitis after 4 and 8 weeks.[4]
Duodenal Ulcers: A randomized, double-blind, multicenter study comparing pantoprazole (40 mg daily) and omeprazole (20 mg daily) for the treatment of acute duodenal ulcers found them to be equally effective. Healing rates at 2 weeks were 71% for pantoprazole and 74% for omeprazole, and at 4 weeks, they were 96% and 91%, respectively.[5]
| Indication | Pantoprazole Efficacy | Omeprazole Efficacy | Conclusion | Reference |
| Reflux Esophagitis (8 weeks) | 90% healing rate (40 mg) | 94% healing rate (20 mg) | Similarly effective | [3] |
| Moderate to Severe Reflux Esophagitis (4 weeks) | 65.3% healing rate (40 mg) | 66.3% healing rate (40 mg) | Equivalent efficacy | [4] |
| Acute Duodenal Ulcer (4 weeks) | 96% healing rate (40 mg) | 91% healing rate (20 mg) | Equally effective | [5] |
Signaling Pathway and Synthetic Route
Proton Pump Inhibition by Omeprazole:
The following diagram illustrates the mechanism of action of omeprazole.
Caption: Mechanism of proton pump inhibition by omeprazole.
Synthesis of Pantoprazole from this compound:
The synthesis of pantoprazole is a two-step process involving condensation followed by oxidation.[1][6][7]
Caption: Synthetic pathway of pantoprazole.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay:
This protocol outlines a common method for screening potential proton pump inhibitors.
Caption: Experimental workflow for H+/K+-ATPase inhibition assay.
Methodology:
-
Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of animal models (e.g., rabbits or hogs) as microsomal vesicles.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (and omeprazole as a positive control) in a buffered solution.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Inorganic Phosphate Measurement: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified, often using a colorimetric method such as the Fiske-Subbarow method. The absorbance is measured using a spectrophotometer.
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the amount of phosphate released in the presence of the test compound to that of the control (without inhibitor).
Conclusion
References
- 1. ossila.com [ossila.com]
- 2. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind study of pantoprazole and omeprazole in the treatment of reflux oesophagitis: a multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparable efficacy of pantoprazole and omeprazole in patients with moderate to severe reflux esophagitis. Results of a multinational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of pantoprazole versus omeprazole in the treatment of acute duodenal ulceration--a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 7. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Difluoromethoxy-2-mercaptobenzimidazole is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI). While its direct biological activity is not extensively documented, its significance is intrinsically linked to the biological target of Pantoprazole, the gastric H+/K+ ATPase. This guide provides a comparative analysis of Pantoprazole with other PPIs, validating the biological target and exploring the broader therapeutic potential of the benzimidazole scaffold, supported by experimental data.
Primary Biological Target: H+/K+ ATPase (The Proton Pump)
The established biological target of Pantoprazole, and by extension the therapeutic relevance of its precursor this compound, is the H+/K+ ATPase. This enzyme is the final step in the pathway of gastric acid secretion from parietal cells in the stomach lining.
Proton pump inhibitors, including Pantoprazole, are prodrugs that require activation in an acidic environment. In the acidic canaliculus of the parietal cell, Pantoprazole is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase, leading to its irreversible inhibition and a profound reduction in gastric acid secretion.[1][2]
Signaling Pathway for H+/K+ ATPase Activation
The activation and translocation of the H+/K+ ATPase to the secretory membrane of parietal cells are triggered by various stimuli, including histamine, acetylcholine, and gastrin. These signaling molecules initiate downstream cascades that increase intracellular cAMP and Ca2+, leading to the fusion of tubulovesicles containing the H+/K+ ATPase with the apical membrane.
Comparative Analysis of Proton Pump Inhibitors
The performance of Pantoprazole, synthesized from this compound, can be objectively compared with other commercially available PPIs based on their in vitro potency against the H+/K+ ATPase.
| Compound | Target | IC50 (µM) | Reference |
| Pantoprazole | H+/K+ ATPase | 6.8 | [1][3] |
| Omeprazole | H+/K+ ATPase | 2.4 - 5.8 | [1][4] |
| Esomeprazole | H+/K+ ATPase | 2.3 | |
| Lansoprazole | H+/K+ ATPase | 6.3 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action of Proton Pump Inhibitors
The following diagram illustrates the general mechanism of action for benzimidazole-based proton pump inhibitors.
Experimental Protocols
Synthesis of Pantoprazole from this compound
This protocol outlines the condensation and oxidation steps to synthesize Pantoprazole.
Detailed Methodology:
-
Condensation: this compound is reacted with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., isopropanol/water). The reaction mixture is typically stirred at an elevated temperature to facilitate the formation of the thioether intermediate.[6]
-
Oxidation: The resulting thioether intermediate is then oxidized to the corresponding sulfoxide (Pantoprazole). This is commonly achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane.[6] The reaction is carefully controlled to prevent over-oxidation to the sulfone byproduct.
-
Purification: The final product, Pantoprazole, is purified using standard techniques such as crystallization or chromatography.
In Vitro H+/K+ ATPase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the H+/K+ ATPase enzyme.
Methodology:
-
Preparation of H+/K+ ATPase Vesicles: Gastric H+/K+ ATPase-rich membrane vesicles are prepared from fresh hog or rabbit gastric mucosa through a series of homogenization and differential centrifugation steps.
-
ATPase Activity Assay:
-
The prepared vesicles are pre-incubated with varying concentrations of the test compound (e.g., a PPI) in a buffer containing MgCl₂.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at 37°C and then stopped by the addition of an acid.
-
The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Fiske-Subbarow method. The absorbance is measured with a spectrophotometer.[7][8][9]
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is then determined.
Broader Biological Potential of the Benzimidazole Scaffold
While this compound is primarily linked to proton pump inhibition, the broader benzimidazole chemical scaffold is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This suggests that derivatives of this compound could be explored for other therapeutic applications.
Antimicrobial Activity
Numerous benzimidazole derivatives have demonstrated activity against various bacterial and fungal strains. The table below presents a selection of minimum inhibitory concentration (MIC) values for different benzimidazole compounds against common bacterial strains.
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Substituted Benzimidazole | E. coli | 2 - >128 | [10][11] |
| Substituted Benzimidazole | S. aureus | 0.027 - 64 | [10][11] |
| 2-Mercaptobenzimidazole Derivative | S. aureus | 25 - 50 | [12] |
Anticancer Activity
The benzimidazole core is a feature of several compounds investigated for their cytotoxic effects on cancer cell lines. The following table shows the IC50 values for some benzimidazole derivatives against human lung and breast cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Benzimidazolone-bridged Hybrid | A549 (Lung) | 30.6 ± 1.76 | [13] |
| Benzimidazole Derivative | A549 (Lung) | 15.80 | [14] |
| Imidazo-thiadiazole based Chalcone | A549 (Lung) | Varies | [15] |
| Benzimidazolone-bridged Hybrid | MCF-7 (Breast) | 28.3 ± 1.63 | [13] |
| Benzimidazole Derivative | MCF-7 (Breast) | Varies | [16][17] |
Experimental Protocols for Screening Biological Activity
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This colorimetric assay assesses the effect of a compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Conclusion
The primary biological target validation for this compound is indirectly established through its role as a key precursor in the synthesis of Pantoprazole, a potent and specific inhibitor of the gastric H+/K+ ATPase. Comparative data with other proton pump inhibitors confirms the efficacy of this class of drugs. Furthermore, the broader benzimidazole scaffold holds significant promise for the development of novel therapeutic agents with antimicrobial and anticancer properties, warranting further investigation into the direct biological activities of this compound and its derivatives.
References
- 1. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]
- 14. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of 5-Difluoromethoxy-2-mercaptobenzimidazole and Other Proton Pump Inhibitor Intermediates: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of the proton pump inhibitor (PPI) pantoprazole, and analogous intermediates of other widely used PPIs. While direct, extensive cross-reactivity studies on these specific intermediates are not widely published, this document aims to inform researchers about their potential for off-target interactions by examining the broader context of the benzimidazole scaffold, the known pharmacological profiles of the final drug products, and standardized methodologies for assessing molecular cross-reactivity.
Introduction to Benzimidazole Intermediates in PPI Synthesis
Substituted benzimidazoles are the cornerstone of proton pump inhibitors, a class of drugs that effectively suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells. The synthesis of these complex molecules involves key intermediates, primarily substituted 2-mercaptobenzimidazoles. This compound serves as the central building block for pantoprazole.[1][2] Understanding the potential for these intermediates to interact with other biological targets is crucial for assessing the purity and safety profiles of the final active pharmaceutical ingredients (APIs). The benzimidazole core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. This inherent bioactivity suggests that synthetic intermediates may not be inert and warrant investigation for potential off-target effects.
Comparison of Key Proton Pump Inhibitor Intermediates
The primary structural variations among the key intermediates for major PPIs lie in the substitution pattern on the benzimidazole ring. These seemingly minor chemical modifications can influence the electronic properties, conformation, and potential biological interactions of the molecules.
| Intermediate Name | Corresponding PPI | Chemical Structure | Molecular Formula | Key Substituent at C5 |
| This compound | Pantoprazole | [Image of this compound structure] | C₈H₆F₂N₂OS | Difluoromethoxy (-OCHF₂) |
| 5-Methoxy-2-mercaptobenzimidazole | Omeprazole / Esomeprazole | [Image of 5-Methoxy-2-mercaptobenzimidazole structure] | C₈H₈N₂OS | Methoxy (-OCH₃) |
| 2-Mercaptobenzimidazole | Lansoprazole | [Image of 2-Mercaptobenzimidazole structure] | C₇H₆N₂S | Hydrogen (-H) |
| 2-Mercaptobenzimidazole | Rabeprazole | [Image of 2-Mercaptobenzimidazole structure] | C₇H₆N₂S | Hydrogen (-H) |
Table 1: Comparison of the core 2-mercaptobenzimidazole intermediates used in the synthesis of common proton pump inhibitors. Note that lansoprazole and rabeprazole utilize the same unsubstituted 2-mercaptobenzimidazole core, with structural diversity introduced via the pyridine moiety.
Potential for Cross-Reactivity and Off-Target Effects
While specific data on the cross-reactivity of this compound from broad screening panels is not publicly available, the potential for such interactions can be inferred from the behavior of the final drug products and the general pharmacology of the benzimidazole class.
-
Benzimidazole Scaffold Activity: The benzimidazole scaffold is known to interact with a multitude of biological targets. For instance, various benzimidazole derivatives have been shown to exhibit anticancer activity through inhibition of kinases and disruption of microtubule polymerization. This promiscuity suggests that synthetic intermediates could possess latent biological activities.
-
Off-Target Effects of Final PPIs: The final drug products, including pantoprazole, have documented off-target effects. For example, pantoprazole has been reported to cause false-positive results in some cannabinoid immunoassays, indicating an interaction with assay components. Furthermore, hypersensitivity reactions with cross-reactivity among different PPIs have been observed, suggesting that the immune system can recognize either the core benzimidazole structure or its metabolites. Long-term PPI use has been associated with various adverse effects, some of which may be linked to off-target activities.
Given that these intermediates are present during the manufacturing process and could potentially be carried over as impurities, understanding their potential for biological interaction is a critical aspect of quality control and safety assessment.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound or other intermediates, standardized in vitro screening assays are employed. Below are detailed methodologies for two common approaches.
Kinase Inhibitor Profiling via a Luminescence-Based Assay
This assay measures the ability of a test compound to inhibit the activity of a panel of protein kinases by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
Panel of purified recombinant kinases.
-
Kinase-specific substrates.
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution.
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate luminometer.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 1 mM.
-
In the wells of the assay plate, add 5 µL of the kinase solution and 2.5 µL of the test compound dilution (or DMSO for control wells).
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase-specific substrate and ATP (at a concentration near the Km for each kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 10 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence of each well using a plate luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value for each kinase.
Receptor Binding Assay via Radioligand Competition
This method assesses the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.
Materials:
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
Cell membranes or purified receptors.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).
-
Unlabeled ligand for determining non-specific binding.
-
Binding buffer appropriate for the receptor.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
A cell harvester and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes/purified receptor, the radiolabeled ligand (at a concentration near its Kd), and the test compound dilution in the binding buffer.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of the unlabeled ligand.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding and the percent inhibition of specific binding at each concentration of the test compound to determine the Ki value.
Visualization of Experimental Workflow
The following diagrams illustrate a typical workflow for assessing the cross-reactivity of a test compound.
Caption: A generalized workflow for in vitro cross-reactivity screening of a test compound.
Conclusion
While this compound is primarily recognized as a synthetic intermediate, its core benzimidazole structure suggests a potential for inherent biological activity and cross-reactivity with various protein targets. A comprehensive evaluation of its off-target profile, using the methodologies outlined in this guide, would provide valuable data for ensuring the quality and safety of its corresponding final drug product, pantoprazole. Researchers and drug development professionals are encouraged to consider the potential bioactivity of such intermediates and to employ rigorous screening protocols to characterize any potential off-target interactions.
References
Spectroscopic Data Comparison for the Confirmation of 5-Difluoromethoxy-2-mercaptobenzimidazole and Alternatives
For Immediate Release
This guide provides a comparative analysis of spectroscopic data for 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of proton pump inhibitors like pantoprazole, against two widely used alternatives, Omeprazole and Lansoprazole. This document is intended for researchers, scientists, and drug development professionals to facilitate the structural confirmation and differentiation of these compounds.
Executive Summary
Accurate structural elucidation is paramount in pharmaceutical development and quality control. This guide presents a side-by-side comparison of available ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound, Omeprazole, and Lansoprazole. While comprehensive data is available for Omeprazole and Lansoprazole, detailed public domain NMR data for this compound is limited. The provided data, however, offers key differentiating spectroscopic features.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the three compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | DMSO-d₆ | Data not explicitly available in public literature. Structure confirmed by NMR.[1][2] |
| Omeprazole | Not Specified | δ 2.23 (6H, s), 3.72 (3H, s), 3.86 (3H, d), 4.88 (2H, s), 6.95 (1H, s), 7.18 (1H, s), 7.53 (1H, s), 8.16 (1H, s), 12.36 (1H, s)[3] |
| Lansoprazole | DMSO-d₆ | δ 2.19 (3H, s, 9-CH₃), 4.6-5.1 (2H, m, 6-CH₂ and 10-OCH₂), 7.0-7.8 (4H, m, aromatic protons), 8.1-8.4 (1H, m, azomethine group)[4] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Not Specified | Data not explicitly available in public literature. Structure confirmed by NMR.[1][2] |
| Omeprazole | Not Specified | Data available, used for structural confirmation.[5][6] |
| Lansoprazole | Not Specified | δ 10.43 (alkane), 60.0, 116.1 (nitrogen-substituted rings), 123.1 (alkene), 148.0, 150.9, 161.3 (ester and benzene rings)[7] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI | 217.0242 [M+H]⁺ | 199.0018, 166.9993 |
| Omeprazole | ESI (+) | 346 [M+H]⁺ | 328, 198, 180, 179, 151, 149, 136, 121[8] |
| Lansoprazole | ESI (-) | 368 [M-H]⁻ | 164, 149[9] |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | 3094 (N-H), 2449 (S-H), 1634, 1526, 1495 (Ar-H), 1256, 1029 (Ar-OC), 1146, 1119 (C-F₂), 614 (C-S)[2] |
| Omeprazole | Characteristic peaks confirming drug loading have been observed.[10] |
| Pantoprazole (related to this compound) | 1589.23 (Unsaturated nitrogen compound C-NO, Nitroso compound), 1170.71 (S=O stretching vibrations)[11] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited. Actual experimental parameters may vary based on the instrument and specific sample requirements.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-220 ppm).
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Chromatography: Inject the sample onto a suitable HPLC or UPLC column (e.g., C18) to separate it from any impurities. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium acetate, is commonly used.
-
Mass Analysis:
-
Ionize the sample using an appropriate source, such as electrospray ionization (ESI).
-
Acquire mass spectra in either positive or negative ion mode.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern, which provides structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and a logical pathway for compound confirmation.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Logical pathway for the confirmation of a chemical structure using spectroscopic data.
References
- 1. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 2. primescholars.com [primescholars.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spu.edu.sy [spu.edu.sy]
- 10. researchgate.net [researchgate.net]
- 11. saudijournals.com [saudijournals.com]
A Comparative Guide to the Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis methods for 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the production of proton pump inhibitors like pantoprazole.[1] The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and visual representations of the chemical workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be broadly categorized into two primary routes, each with distinct advantages and disadvantages in terms of yield, cost, environmental impact, and suitability for large-scale production.
Method 1: One-Pot Reaction from 4-Difluoromethoxy-o-phenylenediamine
This widely utilized method involves the direct reaction of 4-Difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of an alkali.[2] A key advantage of this approach is its operational simplicity and the use of water as a solvent, rendering it a greener and more cost-effective option.[2] The reaction proceeds in two stages: an initial condensation followed by a cyclization step.[2]
Method 2: Multi-Step Synthesis from 4-Hydroxy Acetanilide
An alternative route begins with the more readily available starting material, 4-hydroxy acetanilide. This process involves a sequence of reactions including etherification, nitration, hydrolysis, reduction, and finally, cyclization to yield the target molecule.[3][4] While more complex, this method is well-suited for industrial-scale production due to the low cost of the initial raw material.[3][4]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the different synthesis methods based on available data.
| Parameter | Method 1A | Method 1B | Method 2 |
| Starting Material | 4-Difluoromethoxy-o-phenylenediamine | 4-Difluoromethoxy-o-phenylenediamine | 4-Hydroxy Acetanilide |
| Key Reagents | Carbon Disulfide, Sodium Carbonate | Carbon Disulfide, Potassium Hydroxide | Difluorochloromethane, Nitric Acid, Raney Nickel, Carbon Disulfide |
| Solvent | Water | Water | Isopropyl Alcohol, Dichloromethane, Methanol |
| Reaction Time | 12 hours | 4-6 hours | ~85-90 hours (total) |
| Condensation Temp. | 30-40°C[5] | 40-45°C[5] | N/A |
| Cyclization Temp. | 60-70°C[5] | 80-90°C[5] | Reflux |
| Reported Yield | 95.4%[5][6] | Up to 108.6% (may vary based on calculation)[5] | High (unspecified percentage)[3] |
| Purity | >97%[1] | Not specified | Not specified |
Experimental Protocols
Method 1A: Synthesis from 4-Difluoromethoxy-o-phenylenediamine with Sodium Carbonate
Materials:
-
4-(Difluoromethoxy)benzene-1,2-diamine (34.8 g)
-
Sodium Carbonate (6.6 g)
-
Carbon Disulfide (20 g)
-
Sulfuric Acid
-
Activated Carbon
-
Tap Water (20 g)
Procedure:
-
Prepare an alkaline solution by dissolving sodium carbonate in tap water in a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
After complete dissolution and slight cooling, add 4-(difluoromethoxy)benzene-1,2-diamine and stir for 20 minutes.
-
Heat the mixture to 30°C and slowly add carbon disulfide dropwise, maintaining the temperature between 25-35°C.
-
After the addition is complete, raise the temperature to 30-40°C and maintain for 6 hours for the condensation reaction.
-
Subsequently, heat the reaction mixture to 60-70°C and maintain for 6 hours to facilitate cyclization.
-
Decolorize the solution with activated carbon.
-
Adjust the pH of the filtrate to 5-6 with sulfuric acid.
-
Filter, wash, and dry the resulting precipitate to obtain this compound.[6]
Method 2: Multi-Step Synthesis from 4-Hydroxy Acetanilide
This synthesis involves several stages as outlined below.
Step 1: Preparation of N-[4-(difluoromethoxy)phenyl]acetamide
-
To isopropyl alcohol, add p-hydroxy acetanilide, sodium hydroxide, and a catalytic amount of PEG-600.
-
Heat the reaction mass to 50°C for 1 hour.
-
Purge with difluorochloromethane gas, maintaining the temperature at 50-55°C and pH above 9 for 70-75 hours.
-
Filter the cooled reaction mass and recover the isopropyl alcohol.[4]
Step 2: Preparation of N-[4-(difluoromethoxy)-2-nitrophenyl] acetamide
-
Take the organic layer from the previous step and wash it with water (pH=2).
-
Add sulfuric acid and stir at 30-35°C for 30 minutes, then cool to 20-25°C.
-
Add fuming nitric acid dropwise over 2-3 hours at 20-25°C and stir for an additional 2 hours.
-
Separate the layers after adding water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and neutralize with a 20% sodium hydroxide solution.[4]
Step 3: Preparation of [4-(difluoromethoxy)-2-nitrophenyl]amine
-
To the organic layer from the previous step, add methanol and a 50% sodium hydroxide solution.
-
Reflux the mixture for 3 hours.[4]
Step 4: Preparation of 4-(difluoromethoxy)benzene-1,2-diamine
-
Take the organic layer from the previous step and add methanol and a catalytic amount of Raney-Nickel.
-
Heat to 40-45°C and add hydrazine hydrate dropwise over 2-3 hours.
-
Reflux for 4 hours.
-
Filter the reaction mass through a hyflo bed and wash with methanol.[4]
Step 5: Preparation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole
-
To the filtrate from the previous step, add carbon disulfide.
-
Reflux for 4 hours.
-
Distill off the methanol and carbon disulfide.
-
Add water to the cooled residue and adjust the pH to 5-6 with acetic acid.
-
Stir for 1 hour, filter the product, wash with water, and dry.
-
Purify the crude product by dissolving in methanol, treating with charcoal, and precipitating with water.[4]
Synthesis Pathway Visualizations
The following diagrams illustrate the chemical workflows for the described synthesis methods.
Caption: One-pot synthesis of this compound.
Caption: Multi-step synthesis from 4-Hydroxy Acetanilide.
References
- 1. ossila.com [ossila.com]
- 2. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 3. CN103819409A - Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 4. primescholars.com [primescholars.com]
- 5. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7 [chemicalbook.com]
A Comparative Guide to the In Vitro and In Vivo Studies of 5-Difluoromethoxy-2-mercaptobenzimidazole and its Derivatives
Introduction to 5-Difluoromethoxy-2-mercaptobenzimidazole
This compound is a heterocyclic organic compound belonging to the benzimidazole family. While it is a key building block in pharmaceutical manufacturing, particularly for pantoprazole, the benzimidazole scaffold itself is known to be a pharmacologically important structure with a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] Research into 2-mercaptobenzimidazole derivatives has revealed potential applications in various therapeutic areas, such as Alzheimer's disease and cancer.[7][8]
The Pharmacological Profile of Pantoprazole: A Derivative of this compound
Pantoprazole is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[2] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[3]
| Parameter | Value | Cell Line/System | Experimental Conditions | Reference |
| IC50 (H+/K+-ATPase inhibition) | 0.13 ± 0.02 µM | Hog gastric vesicles | pH 6.5 | [3] |
| Mechanism of Action | Irreversible inhibition of H+/K+-ATPase | Gastric parietal cells | Covalent binding to cysteine residues | [3] |
| Cytotoxicity (IC50) | >100 µM | Various cancer cell lines | 72h incubation | [8] |
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Bioavailability | ~77% | Human | Oral administration | [9] |
| Plasma Half-life | 1-2 hours | Human | Intravenous administration | [7] |
| Efficacy (Ulcer Healing) | >90% healing after 4 weeks | Rat (gastric ulcer model) | 30 mg/kg, daily | [9] |
| Protein Binding | 98% | Human | - | [7] |
Experimental Protocols
-
Preparation of Vesicles: Gastric membrane vesicles rich in H+/K+-ATPase are isolated from hog stomachs.
-
Assay Buffer: The vesicles are suspended in a buffer containing KCl and a pH-sensitive fluorescent probe.
-
Initiation of Proton Pumping: ATP is added to initiate the pumping of H+ into the vesicles, leading to a decrease in intravesicular pH, which is monitored by the fluorescent probe.
-
Inhibition Measurement: Pantoprazole, pre-activated at an acidic pH, is added at various concentrations to the vesicle suspension before the addition of ATP.
-
Data Analysis: The concentration of pantoprazole that inhibits 50% of the proton pumping activity (IC50) is calculated from the dose-response curve.
-
Induction of Ulcers: Gastric ulcers are induced in rats, typically by the administration of ethanol or indomethacin.
-
Treatment Groups: Rats are divided into a control group (receiving vehicle) and treatment groups (receiving different doses of pantoprazole).
-
Drug Administration: Pantoprazole is administered orally or intraperitoneally once daily for a specified period (e.g., 14 days).
-
Assessment of Healing: At the end of the treatment period, the animals are euthanized, and their stomachs are examined. The ulcer area is measured, and the percentage of healing is calculated relative to the control group.
-
Histological Analysis: Stomach tissues may be collected for histological examination to assess the quality of mucosal repair.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of pantoprazole and a typical experimental workflow.
Caption: Mechanism of action of pantoprazole in a gastric parietal cell.
Caption: A generalized workflow for preclinical evaluation of a proton pump inhibitor.
Conclusion
While this compound is a critical starting material for the synthesis of pantoprazole, it is the final drug product that has been extensively studied for its biological effects. The data presented for pantoprazole highlights a well-defined mechanism of action, favorable pharmacokinetic properties, and proven efficacy in preclinical models and clinical settings. Future research could explore the inherent biological activities of this compound itself, given the known pharmacological potential of the benzimidazole scaffold. Such studies would be valuable in determining if this intermediate possesses any therapeutic properties independent of its role as a precursor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sheetalchemicals.com [sheetalchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 6. primescholars.com [primescholars.com]
- 7. Pantoprazole - Wikipedia [en.wikipedia.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Pantoprazole: a new and more specific proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Key Benzimidazole Intermediates in Proton Pump Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of Pantoprazole, against the primary benzimidazole intermediates used in the production of other leading proton pump inhibitors (PPIs): Omeprazole, Lansoprazole, and Rabeprazole. This document focuses on the chemical synthesis, efficiency, and reaction pathways of these critical building blocks in medicinal chemistry.
Introduction to Benzimidazole Intermediates in PPI Synthesis
Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion. Their core structure typically consists of a substituted benzimidazole ring linked to a pyridine ring. The specific benzimidazole intermediate used is a crucial determinant of the final drug's identity and properties. This guide benchmarks this compound against its counterparts in the synthesis of other major PPIs, providing a comparative overview of their synthetic accessibility and efficiency.
While this compound is noted as a potential precursor for α‑glucosidase inhibitors, its primary and well-documented role is in the synthesis of Pantoprazole[1]. This guide will therefore focus on its performance as a chemical intermediate.
Comparative Analysis of Benzimidazole Intermediates
The following table summarizes the key benzimidazole intermediates and their respective final PPI products.
| Intermediate Name | CAS Number | Final PPI Product | Key Structural Feature |
| This compound | 97963-62-7 | Pantoprazole | Difluoromethoxy group at the 5-position |
| 5-Methoxy-2-mercaptobenzimidazole | 37052-78-1 | Omeprazole | Methoxy group at the 5-position |
| 2-Mercaptobenzimidazole | 149-30-4 | Lansoprazole | Unsubstituted benzimidazole ring |
| 2-Mercaptobenzimidazole | 149-30-4 | Rabeprazole | Unsubstituted benzimidazole ring |
Synthesis and Yield Comparison
The efficiency of synthesizing these benzimidazole intermediates is a critical factor in the overall cost and scalability of PPI manufacturing. The following table presents a comparison of reported synthesis yields for each intermediate. It is important to note that reaction conditions can vary, impacting the final yield.
| Intermediate | Starting Materials | Reported Yield | Reference |
| This compound | 4-Difluoromethoxy-o-phenylenediamine, Carbon disulfide | 95.4% - 108.6% | [2][3] |
| 5-Methoxy-2-mercaptobenzimidazole | 4-Methoxy-o-phenylenediamine, Carbon disulfide | ~63% | [4] |
| 2-Mercaptobenzimidazole | o-Phenylenediamine, Potassium ethyl xanthate or Carbon disulfide | 84-86.5% |
Experimental Protocols
Detailed methodologies for the synthesis of each key benzimidazole intermediate are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a method for synthesizing this compound from 4-difluoromethoxy-o-phenylenediamine.
Materials:
-
4-Difluoromethoxy-o-phenylenediamine
-
Sodium carbonate
-
Carbon disulfide
-
Sulfuric acid
-
Activated carbon
-
Water
Procedure:
-
Prepare an alkaline solution by dissolving sodium carbonate in water.
-
Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir.
-
Heat the mixture to 30°C and slowly add carbon disulfide, maintaining the temperature between 25-35°C[5].
-
After the addition is complete, raise the temperature to 30-40°C and maintain for 6 hours for the condensation reaction[5].
-
Further, heat the reaction mixture to 60-70°C and maintain for 6 hours for cyclization[5].
-
After the reaction is complete, decolorize the solution with activated carbon.
-
Adjust the pH of the filtrate to 5-6 with sulfuric acid to precipitate the product[5].
-
Filter, wash, and dry the precipitate to obtain this compound[5].
Protocol 2: Synthesis of 5-Methoxy-2-mercaptobenzimidazole (for Omeprazole)
This protocol outlines the synthesis of 5-Methoxy-2-mercaptobenzimidazole.
Materials:
-
4-Methoxy-o-phenylenediamine
-
Potassium hydroxide
-
Carbon disulfide
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
To a solution of potassium hydroxide in ethanol and water, add carbon disulfide and stir for 30 minutes at room temperature[4].
-
Cool the mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine[4].
-
Reflux the reaction mixture for 4 hours and then stir at room temperature overnight[4].
-
Evaporate the solvent in vacuo and dilute the residue with dichloromethane[4].
-
Add water to induce precipitation.
-
Suspend the precipitate in dichloromethane and acidify to a pH of 4[4].
-
Filter the suspension to obtain 5-Methoxy-2-mercaptobenzimidazole as a crystalline solid[4].
Protocol 3: Synthesis of 2-Mercaptobenzimidazole (for Lansoprazole and Rabeprazole)
This protocol describes a general method for the synthesis of the unsubstituted 2-Mercaptobenzimidazole.
Materials:
-
o-Phenylenediamine
-
Potassium ethyl xanthate (or Potassium hydroxide and Carbon disulfide)
-
95% Ethanol
-
Water
-
Activated carbon (Norit)
-
Acetic acid
Procedure:
-
A mixture of o-phenylenediamine, potassium ethyl xanthate, 95% ethanol, and water is heated under reflux for 3 hours. Alternatively, potassium hydroxide and carbon disulfide can be used instead of potassium ethyl xanthate with a similar yield.
-
Cautiously add activated carbon and continue to reflux for 10 minutes.
-
Filter the hot mixture to remove the activated carbon.
-
Heat the filtrate to 60-70°C, add warm water, and then add a solution of acetic acid in water with stirring.
-
Allow the product to crystallize by cooling in a refrigerator for 3 hours.
-
Collect the crystalline product by filtration and dry to yield 2-mercaptobenzimidazole.
Visualization of Synthetic Pathways
The following diagrams illustrate the overall synthetic pathways for Pantoprazole, Omeprazole, and Lansoprazole/Rabeprazole, highlighting the role of their respective benzimidazole intermediates.
Caption: Synthetic pathway of Pantoprazole.
Caption: Synthetic pathway of Omeprazole.
Caption: General synthetic pathway of Lansoprazole/Rabeprazole.
Conclusion
This compound stands as a highly efficient and crucial intermediate in the synthesis of Pantoprazole, with reported yields often exceeding 95%[2][3][5]. When benchmarked against the benzimidazole intermediates for other major PPIs, its synthesis appears robust and well-optimized. The choice of a specific benzimidazole precursor is intrinsically linked to the desired final PPI, with the substituent at the 5-position of the benzimidazole ring being a key differentiating feature among these widely used pharmaceuticals. This guide provides a foundational comparison for researchers and professionals in drug development, highlighting the synthetic aspects of these important pharmaceutical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 5. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]
A Comparative Review of 5-Difluoromethoxy-2-mercaptobenzimidazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many derivatives, 5-Difluoromethoxy-2-mercaptobenzimidazole has emerged as a particularly interesting starting point for the development of novel therapeutics. This guide provides a comparative overview of the known biological activities of its analogs, focusing on their potential as proton pump inhibitors, α-glucosidase inhibitors, and antimicrobial and anticancer agents. While a systematic comparative analysis of a dedicated library of this compound analogs is notably absent in the current literature, this review compiles available data on related benzimidazole derivatives to highlight the therapeutic potential and guide future research in this area.
Proton Pump Inhibition: The Primary Therapeutic Target
This compound is a key intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2][3][4] PPIs function by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[3]
Comparative Performance of Proton Pump Inhibitors:
While direct comparative data for a series of this compound analogs is unavailable, studies comparing Pantoprazole with other PPIs provide valuable insights into the efficacy of this chemical class.
| Compound | Target | IC50 / ED50 | Species | Comments |
| Pantoprazole | H+/K+-ATPase | IC50: 6.8 µM | Swine (in vitro) | Potent inhibition under highly acidic conditions.[2] |
| Omeprazole | H+/K+-ATPase | IC50: 2.4 µM | Swine (in vitro) | More potent than Pantoprazole but less stable at slightly acidic pH.[2] |
| Lansoprazole | Stimulated Acid Secretion | ED50: 1.2 mg/kg | Rat (in vivo) | Less potent than Pantoprazole in this model.[5] |
| Pantoprazole | Stimulated Acid Secretion | ED50: 0.8 mg/kg | Rat (in vivo) | Most potent among the compared PPIs in this study.[5] |
Signaling Pathway of Proton Pump Inhibitors
The following diagram illustrates the mechanism of action of proton pump inhibitors in a gastric parietal cell.
Caption: Mechanism of H+/K+ ATPase inhibition by this compound analogs.
α-Glucosidase Inhibition: A Potential Avenue for Diabetes Treatment
Recent studies have explored the utility of this compound in the synthesis of α-glucosidase inhibitors, suggesting a potential role for its analogs in managing type 2 diabetes.[4] α-Glucosidase inhibitors act by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.
Comparative α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives:
While specific data for 5-difluoromethoxy analogs are limited, studies on other benzimidazole derivatives demonstrate the potential of this scaffold for potent α-glucosidase inhibition.
| Compound Series | Lead Compound IC50 (µM) | Standard (Acarbose) IC50 (µM) | Comments |
| 1,2-disubstituted benzimidazoles | 0.39 ± 0.04 | Not specified in snippet | Several compounds showed significant inhibition.[1] |
| Benzimidazole-thioquinoline derivatives | 28.0 ± 0.6 | 750.0 | Lead compound showed competitive inhibition.[6] |
| 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride | 15 ± 0.030 | 58.8 ± 0.012 | Several analogs were more potent than the standard.[7] |
Signaling Pathway of α-Glucosidase Inhibitors
The diagram below illustrates the competitive inhibition mechanism of α-glucosidase inhibitors.
References
- 1. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. ossila.com [ossila.com]
- 5. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Step-by-Step Guide
For Immediate Reference: Key Disposal and Safety Information
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Difluoromethoxy-2-mercaptobenzimidazole, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and environmental impact.
Hazard Summary & Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects. |
| Required PPE | Specification |
| Eye Protection | Wear eye protection with side shields, tested and approved under government standards such as EN166 (EU).[1] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal techniques.[1] |
| Protective Clothing | Wear protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use only in a well-ventilated area.[1] If dust is generated, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and adheres to all applicable local, state, and national regulations.[1]
1. Waste Identification and Collection:
-
Unused Product: Unused or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment (gloves, lab coats), weighing paper, and contaminated glassware, must also be disposed of as hazardous waste.
-
Collection: Collect waste in a suitable, clearly labeled, and tightly closed container.[2][3] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
2. Spill Management:
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.[2]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Prevent the spill from entering drains or waterways.[2]
-
Clean-up (Dry Spill):
-
Clean-up (Wet Spill):
-
Decontamination: Thoroughly decontaminate any equipment used in the clean-up process.[2]
3. Final Disposal:
-
Authorized Waste Collection: Dispose of the waste container through an authorized hazardous or special waste collection service.[2][4] Do not dispose of this chemical in the regular trash or pour it down the drain.
-
Regulatory Compliance: The disposal must be in accordance with all applicable local, state, and national environmental regulations.[1] It is the responsibility of the waste generator to correctly classify the waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
